PD168393
説明
PD-168393 is an epidermal growth factor receptor inhibitor.
EGFR Inhibitor PD-168393 is a quinazolone compound with anti-tumor activity. PD-168393 is a cell-permeable, irreversible, and selective inhibitor of ligand-dependent epidermal growth factor (EGF) receptor (EGFR). This agent binds to the catalytic domain of EGFR with a 1:1 stoichiometry and inactivates the EGFR tyrosine kinase activity through alkylation of a cystine residue (Cys-773) within the ATP-binding pocket, thereby inhibiting proliferation of EGFR-expressing tumor cells.
epidermal growth factor receptor inhibito
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUBKQUPEREOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274444 | |
| Record name | pd 168393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-15-9 | |
| Record name | PD 168393 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 168393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-168393 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pd 168393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R996Y9T0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PD168393: A Technical Guide to its Mechanism of Action on EGFR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of PD168393, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound for research and development applications.
Core Mechanism of Action: Irreversible Inhibition and Conformation Stabilization
This compound is a 4-anilinoquinazoline derivative that functions as a selective, cell-permeable, and irreversible inhibitor of the EGFR tyrosine kinase.[1][2] Its primary mechanism involves a targeted covalent modification within the ATP-binding pocket of the EGFR kinase domain.
1.1 Covalent Binding to Cysteine 773
The defining feature of this compound's action is its ability to form a covalent bond with a specific cysteine residue, Cys-773, located in the ATP-binding site of EGFR.[1][3] This reaction is facilitated by the acrylamide moiety on the this compound molecule, which acts as a Michael acceptor for the nucleophilic thiol group of the cysteine.[4] Mass spectrometry analysis has confirmed a 1:1 binding stoichiometry and pinpointed Cys-773 as the exclusive site of modification.[3] This covalent and irreversible binding permanently inactivates the kinase activity of the receptor.[1][2]
1.2 Stabilization of the Active Kinase Conformation
Unlike some kinase inhibitors that stabilize an inactive conformation, this compound, along with inhibitors like gefitinib and erlotinib, binds to and stabilizes the EGFR kinase domain in its active conformation.[5][6] A significant and somewhat counterintuitive consequence of this is the promotion of ligand-independent receptor dimerization.[5][6] Even without the binding of a natural ligand like EGF, treatment with this compound induces the formation of EGFR dimers.[6] However, this dimerization is non-productive; despite the kinase domain being in an "active" state, the irreversible blockade of the ATP-binding site prevents autophosphorylation and downstream signal transduction.[6]
Quantitative Biological Activity
The potency of this compound has been characterized across various cellular contexts. The compound exhibits high potency against EGFR and related ErbB family members while showing selectivity over other kinase families.
| Target / Assay | IC50 / Measurement | Cell Line / System | Source |
| EGFR Kinase | 0.70 nM | In vitro | [1][2] |
| Heregulin-induced Phosphorylation | 5.7 nM | MDA-MB-453 cells | [1] |
| EGF-mediated Phosphorylation | 1-6 nM | HS-27 fibroblasts | [1] |
| Her2-induced Phosphorylation | ~100 nM | 3T3-Her2 cells | [1] |
| EGFR Del3, T790M Mutant | < 0.5 µM (GI50) | Mouse BA/F3 cells | [2] |
| Tumor Growth Inhibition | 115% | A431 xenograft | [1] |
| Selectivity | Inactive | Insulin, PDGF, FGFR, PKC | In vitro |
Effects on Downstream Signaling Pathways
Ligand binding to EGFR typically triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT cascades.[7][8][9]
This compound effectively decouples the receptor from these pathways. By irreversibly occupying the ATP-binding site, it completely suppresses EGF-dependent autophosphorylation.[1] This inhibition persists even after the compound is removed from the medium, highlighting the permanent nature of the inactivation.[1] Consequently, the phosphorylation and activation of key downstream signaling nodes, including PLCγ1, Stat1, and Dok1, are blocked.[1]
Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity of EGFR inhibitors like this compound.
EGFR Kinase Assay (Luminescent)
This protocol measures the enzymatic activity of EGFR and the inhibitory potential of this compound by quantifying ADP production. The protocol is adapted from the ADP-Glo™ Kinase Assay.[9][10]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (10 mM stock in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme (e.g., 4 ng/µL) to each well.
-
To initiate the reaction, add 2 µL of a substrate/ATP mix (e.g., 250 µg/mL Poly(Glu,Tyr), 25 µM ATP). Final volume: 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Record luminescence using a plate reader. Calculate IC50 values from the dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol determines the effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other high-EGFR expressing line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours before treatment.
-
Compound Treatment: Pre-treat cells with desired concentrations of this compound (e.g., 0-100 nM) or vehicle for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect lysates and clarify by centrifugation.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize bands using a chemiluminescence imaging system. Analyze band intensity to quantify changes in phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. timothyspringer.org [timothyspringer.org]
- 7. researchgate.net [researchgate.net]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com.cn [promega.com.cn]
The Cellular Target of PD168393: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD168393 is a potent and selective, cell-permeable small molecule inhibitor that has been instrumental in the study of cellular signaling pathways. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and its effects on downstream signaling cascades. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.
Primary Cellular Target: Epidermal Growth Factor Receptor (EGFR)
The primary cellular target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] EGFR plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[2] this compound is a potent, selective, and irreversible inhibitor of EGFR tyrosine kinase.[1][3][4] It also demonstrates inhibitory activity against another member of the ErbB family, ErbB2 (also known as HER2/neu).[1][5]
The high selectivity of this compound for EGFR is a key feature. It is reported to be inactive against other protein kinases such as the insulin receptor, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase C (PKC).[1][3]
Mechanism of Action: Irreversible Covalent Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain.[3][4][6] Its mechanism of action is distinguished by its irreversible nature. This compound contains a reactive acrylamide group that forms a covalent bond with a specific cysteine residue, Cys-773 (also numbered as Cys797 in some literature), located within the ATP-binding site of EGFR.[3][4][7][8] This covalent modification permanently inactivates the kinase activity of the receptor.[3][9]
The irreversible binding of this compound leads to a prolonged suppression of EGFR activity, even after the compound is removed from the extracellular medium.[3][9] This sustained inhibition is a significant advantage for its use as a research tool and a basis for the development of therapeutic agents.
Quantitative Inhibitory Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for EGFR and ErbB family members.
| Target/Cell Line | IC50 Value | Assay Type |
| EGFR (enzymatic) | 0.7 nM | Kinase Assay[1][3][4] |
| erbB1 | 0.08 nM | Not Specified[5] |
| erbB2 | 5.7 nM | Not Specified[5] |
| erbB4 | 12 nM | Not Specified[5] |
| A431 cells (EGF-induced tyrosine phosphorylation) | 4.3 nM | Cell-based Assay[1] |
| MDA-MB-453 cells (Heregulin-induced tyrosine phosphorylation) | 5.7 nM | Cell-based Assay[3] |
| HS-27 human fibroblasts (EGF-mediated tyrosine phosphorylation) | 1-6 nM | Cell-based Assay[3][7] |
| 3T3-Her2 cells (Her2-induced tyrosine phosphorylation) | ~100 nM | Cell-based Assay[3] |
| SK-BR-3 cells | 15 nM | Cell Growth Assay[5] |
Impact on Cellular Signaling Pathways
By inhibiting EGFR kinase activity, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for various cellular functions. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][10]
This compound prevents this initial autophosphorylation step, thereby inhibiting the activation of all subsequent downstream signaling events.[3][11] This leads to the inhibition of cell proliferation, motility, and survival in cells that are dependent on EGFR signaling.[2][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. PD 168393 [sigmaaldrich.com]
- 5. PD 168393, EGFR inhibitor (CAS 194423-15-9) | Abcam [abcam.com]
- 6. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
PD168393 irreversible inhibitor explained
An In-Depth Technical Guide to the Irreversible EGFR Inhibitor: PD168393
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the 4-(phenylamino)quinazoline class of compounds, it distinguishes itself through its mechanism of irreversible inhibition, which provides a durable and highly specific mode of action against its targets.[2] Primarily targeting EGFR (ErbB1) and ErbB2, this compound has been instrumental as a preclinical research tool for understanding the dynamics of EGFR signaling and the development of covalent kinase inhibitors, such as the clinically evaluated CI-1033.[3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and its impact on cellular signaling pathways.
Core Mechanism of Irreversible Inhibition
This compound functions as an ATP-competitive inhibitor, initially binding to the ATP pocket of the EGFR kinase domain. Its defining feature is a reactive acrylamide group located at the 6-position of the quinazoline ring.[2] This electrophilic "warhead" is positioned to react with the nucleophilic thiol group of a specific cysteine residue, Cys-773, located within the ATP-binding site of EGFR.[3][4]
The interaction proceeds via a Michael addition reaction, resulting in the formation of a stable, covalent bond between the inhibitor and the enzyme.[2][4] This covalent linkage permanently inactivates the kinase activity of the receptor, as it cannot be reversed by simple dissociation.[2] The specificity of this compound is remarkable; it shows minimal to no activity against other kinases such as the insulin receptor, PDGF receptor, FGF receptor, and Protein Kinase C (PKC), demonstrating a selectivity ratio of nearly 100,000-fold.[1][3][4] This high specificity is attributed to the unique presence and accessibility of the target cysteine residue in EGFR and related ErbB family members like ErbB2.[4]
The irreversible nature of this inhibition leads to prolonged suppression of EGFR signaling. Even after this compound is removed from the extracellular medium, the receptor's autophosphorylation remains completely suppressed for extended periods, a key advantage over reversible inhibitors.[2][3]
Caption: Mechanism of this compound irreversible inhibition of EGFR.
Quantitative Inhibitory Data
The potency of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentration (IC₅₀) values reported in the literature.
Table 1: Enzymatic and Cellular IC₅₀ Values for this compound
| Target/Assay | Cell Line/System | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| EGFR Tyrosine Kinase | Enzyme Assay | 0.7 nM | [1][3][5] |
| ErbB1 | Enzyme Assay | 0.08 nM | [6] |
| ErbB2 | Enzyme Assay | 5.7 nM | [6] |
| ErbB4 | Enzyme Assay | 12 nM | [6] |
| Heregulin-induced Phosphorylation | MDA-MB-453 Cells | 5.7 nM | [3] |
| EGF-mediated Phosphorylation | HS-27 Fibroblasts | 1-6 nM | [3] |
| Her2-induced Phosphorylation | 3T3-Her2 Cells | ~100 nM | [3] |
| Cell Growth Inhibition | SK-BR-3 Cells | 15 nM |[6] |
Experimental Protocols
Confirmation of Covalent Binding via Mass Spectrometry
This protocol outlines the method used to verify the irreversible, covalent binding of this compound to the EGFR tyrosine kinase (TK) domain.[2]
Objective: To determine the stoichiometry and covalent nature of the this compound-EGFR interaction by measuring the mass change of the EGFR protein upon incubation with the inhibitor.
Methodology:
-
Protein Preparation: A solution of the purified EGFR TK catalytic domain (50 µg) is prepared in a buffer of 20 mM Tris (pH 8.0), 150 mM NaCl, 1 mM DTT, and 1 mM EDTA, supplemented with protease inhibitors.
-
Inhibitor Incubation: A solution of this compound (dissolved in DMSO) is added to the EGFR TK solution. A control reaction with a reversible inhibitor (PD174265) and a no-inhibitor control are run in parallel. The reaction mixture is incubated for 90 minutes.
-
Reaction Quenching: The reaction is stopped by the addition of 5% (vol/vol) acetic acid.
-
Sample Analysis: An aliquot of the protein solution is analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Data Interpretation: The resulting mass spectra are deconvoluted. A mass increase in the EGFR TK protein corresponding to the molecular weight of this compound (~370 Da) confirms the formation of a 1:1 covalent protein-inhibitor complex.[2][4] Experiments using a mutant EGFR where Cys-773 is replaced show no such mass increase, confirming Cys-773 as the site of alkylation.[4]
Caption: Workflow for Mass Spectrometry confirmation of covalent binding.
In-Cell Washout Assay for Irreversibility
This protocol demonstrates the durable inhibitory effect of this compound in a cellular context.[2]
Objective: To assess whether the inhibition of EGFR autophosphorylation persists after the removal of the compound from the culture medium.
Methodology:
-
Cell Culture: A431 human epidermoid carcinoma cells, which overexpress EGFR, are cultured to sub-confluence.
-
Inhibitor Treatment: Cells are pre-treated with this compound for varying amounts of time (e.g., 1 minute to 2 hours).
-
Washout: The culture medium containing this compound is removed, and the cells are washed thoroughly with compound-free medium to remove any unbound inhibitor.
-
Resting Period: The cells are then incubated in fresh, compound-free medium for an extended period (e.g., 8 hours).
-
EGFR Stimulation & Lysis: Cells are stimulated with EGF to induce receptor autophosphorylation, followed by cell lysis.
-
Analysis: EGFR is immunoprecipitated from the cell lysates, and the level of autophosphorylation is assessed via Western blotting with an anti-phosphotyrosine antibody.
-
Data Interpretation: Compared to a reversible inhibitor, which would show recovery of receptor activity after the washout period, cells treated with this compound show continued, complete suppression of autophosphorylation, demonstrating its irreversible mechanism in a viable cell system.[2][3]
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a typical preclinical animal study to evaluate the anti-tumor efficacy of this compound.[1][3]
Objective: To determine the effect of this compound on the growth of human tumors in an animal model.
Methodology:
-
Animal Model: Athymic nude mice are subcutaneously inoculated with A431 human epidermoid carcinoma cells to establish xenograft tumors.
-
Treatment Regimen: Once tumors reach a specified size, mice are randomized into treatment and control groups. The treatment group receives this compound at a dose of 58 mg/kg, administered via intraperitoneal (i.p.) injection once daily on a cyclical schedule (e.g., days 10-14, 17-21, and 24-28).[1]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Interpretation: Efficacy is determined by comparing the tumor growth rate in the treated group to the control group. This compound has been shown to produce significant tumor growth inhibition (115% after 15 days of treatment) in this model.[1][3]
Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation creates docking sites for adapter proteins, which in turn activate critical downstream signaling cascades that regulate cell proliferation, survival, and migration.[7]
The primary pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Principally involved in regulating cell proliferation.
-
PI3K-AKT-mTOR Pathway: A major driver of cell survival and growth.
By covalently binding to and inactivating the EGFR kinase domain, this compound effectively blocks the initial autophosphorylation event. This prevents the recruitment of adapter proteins and halts the propagation of signals down these key pathways.[7] This comprehensive blockade of EGFR-driven signaling is the basis for its potent anti-proliferative and pro-apoptotic effects in cancer cells dependent on this pathway.[7][8]
Caption: EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PD 168393, EGFR inhibitor (CAS 194423-15-9) | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PD168393 in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD168393 is a potent and selective, cell-permeable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases. By covalently binding to a specific cysteine residue in the ATP-binding pocket of these receptors, this compound effectively blocks downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signal transduction cascades, and detailed protocols for its experimental application.
Introduction
The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a pivotal role in regulating normal cellular processes. However, aberrant activation of these receptors through mutation, amplification, or overexpression is a common driver of tumorigenesis in various cancers. Consequently, EGFR and its family members are critical targets for anti-cancer drug development.
This compound is a 4-anilinoquinazoline derivative that functions as an irreversible inhibitor of EGFR and ErbB2. Its high specificity and potency make it a valuable tool for studying EGFR-mediated signal transduction and a lead compound for the development of therapeutic agents.
Mechanism of Action
This compound exerts its inhibitory effect through the irreversible alkylation of a specific cysteine residue (Cys-773) located in the ATP-binding pocket of the EGFR kinase domain[1][2]. This covalent modification prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This irreversible binding provides a prolonged duration of action, as the inhibition is maintained even after the compound is cleared from the local environment.
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 Value |
| EGFR Tyrosine Kinase | 0.7 nM[1][3][4][5] |
| ErbB2 | 5.7 nM[1][4] |
| ErbB1 | 0.08 µM[4] |
| ErbB4 | 12 nM[4] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | IC50 Value (Cell Growth Inhibition) |
| SK-BR-3 | 0.2 µM[3] |
| MDA-MB-453 | 5.7 nM (heregulin-induced tyrosine phosphorylation)[1][6] |
| HS-27 | 1-6 nM (EGF-mediated tyrosine phosphorylation)[1][6] |
| 3T3-Her2 | ~100 nM (Her2-induced tyrosine phosphorylation)[1][6] |
Signal Transduction Pathways Affected by this compound
By inhibiting EGFR and ErbB2, this compound effectively blocks the activation of major downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are central to the regulation of cell proliferation, survival, and apoptosis.
The RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that transduces signals from the cell surface to the nucleus, leading to the regulation of gene expression and cell cycle progression.
The PI3K-Akt-mTOR Pathway
The PI3K-Akt-mTOR pathway is a crucial signaling network that promotes cell survival and growth by inhibiting apoptosis and stimulating protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
Cell Lines: A431 (human epidermoid carcinoma) and SK-BR-3 (human breast adenocarcinoma) are commonly used cell lines with high EGFR and ErbB2 expression, respectively.
-
Culture Medium: For A431 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For SK-BR-3 cells, use McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation.
References
The Biological Activity of PD168393: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD168393 is a potent and selective, cell-permeable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By covalently modifying a specific cysteine residue within the ATP-binding pocket of EGFR, this compound effectively blocks the receptor's catalytic activity, leading to the inhibition of downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative potency, and effects on cellular signaling. Detailed experimental protocols and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.
Mechanism of Action
This compound is an irreversible inhibitor of the EGFR (ErbB1) and ErbB2 (HER2) tyrosine kinases.[1] Its mechanism of action involves the specific and covalent modification of Cysteine 773 (Cys-773) within the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding is achieved through a Michael addition reaction between the acrylamide moiety of this compound and the sulfhydryl group of Cys-773. By occupying the ATP-binding site and forming a covalent bond, this compound effectively and permanently inactivates the kinase activity of the receptor.[2] This prevents ATP from binding and blocks the subsequent autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2][3] Notably, some studies suggest that this compound, along with other similar inhibitors, stabilizes the active conformation of the kinase domain, which can promote ligand-independent dimerization of EGFR.[4][5]
Quantitative Data
The inhibitory potency of this compound has been quantified against various members of the ErbB family of receptor tyrosine kinases and in different cellular contexts. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR (erbB1) | 0.7[1][2][3] |
| erbB2 (HER2) | 5.7[2][6] |
| erbB4 | 12[6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| A431 | EGF-dependent receptor autophosphorylation | ~1-6[2] |
| MDA-MB-453 | Heregulin-induced tyrosine phosphorylation | 5.7[2][3] |
| HS-27 | EGF-mediated tyrosine phosphorylation | 1-6[2][3] |
| 3T3-Her2 | Her2-induced tyrosine phosphorylation | ~100[2][3] |
| SK-BR-3 | (Not specified) | 15[6] |
This compound exhibits high selectivity for EGFR and is inactive against other protein kinases such as the insulin receptor, PDGF receptor, FGF receptor, and PKC.[1][2]
Signaling Pathways
This compound effectively inhibits the EGFR signaling cascade, which plays a central role in regulating cell growth, proliferation, and survival. The primary mechanism is the blockade of EGFR autophosphorylation, which prevents the recruitment and activation of downstream signaling proteins.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Studies have shown that this compound inhibits the phosphorylation of downstream signaling molecules including PLCγ1, Stat1, and Dok1.[2][3] Furthermore, in androgen-independent prostate cancer cells, this compound treatment led to the inactivation of ERK1/2.
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant EGFR kinase domain (e.g., 5 nM final concentration) to each well.
-
Incubate for 30 minutes at room temperature to allow for irreversible binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP (e.g., 10 µM final concentration) and the peptide substrate (e.g., 0.2 mg/mL final concentration).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Caption: Workflow for an in vitro EGFR kinase assay.
Western Blotting for EGFR Phosphorylation
This protocol details the analysis of EGFR autophosphorylation in cells treated with this compound.
Materials:
-
A431 cells (or other EGFR-overexpressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-EGFR levels to total EGFR and β-actin.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A431, DU145)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes in the dark to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of EGFR and ErbB2. Its specific mechanism of action and high selectivity make it a valuable tool for studying the roles of these receptor tyrosine kinases in normal physiology and in diseases such as cancer. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects of this compound and for the development of novel therapeutic strategies targeting the EGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Discovery and Development of PD168393: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD168393 is a potent, selective, and cell-permeable small molecule inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2] As an irreversible inhibitor, it forms a covalent bond with a specific cysteine residue in the ATP-binding site of these receptors, leading to sustained inhibition of their signaling activity.[3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key experimental data, and the methodologies used for its characterization. The information is intended to serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Introduction
The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (ErbB1/HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4), plays a critical role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of numerous human cancers.[6] This has made the EGFR family a prime target for the development of targeted cancer therapies.
This compound emerged from research efforts to identify potent and selective inhibitors of EGFR. It belongs to the 4-anilinoquinazoline class of compounds, which have been extensively explored for their kinase inhibitory potential.[7] A key feature of this compound is its acrylamide moiety, which acts as a Michael acceptor, enabling the formation of a covalent bond with Cys-773 in the ATP-binding pocket of EGFR.[3][7] This irreversible mode of inhibition provides a durable blockade of receptor signaling, a desirable characteristic for a therapeutic agent. This compound has served as a valuable preclinical tool and a scaffold for the design of other irreversible EGFR inhibitors, such as CI-1033.[3][4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR and ErbB2 tyrosine kinases. Its mechanism involves the irreversible alkylation of a cysteine residue (Cys-773 for EGFR) located at the edge of the ATP-binding site.[3] This covalent modification blocks the binding of ATP and prevents receptor autophosphorylation, the initial step in the activation of downstream signaling cascades. The primary pathways inhibited by the blockade of EGFR and ErbB2 signaling are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for tumor cell growth and survival.[1][3]
Signaling Pathway Diagrams
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
| Target Enzyme/Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR Tyrosine Kinase | Enzyme Assay | 0.7 | [1] |
| ErbB2 (HER2) | Enzyme Assay | 5.7 | [4] |
| A431 cells (EGF-induced phosphorylation) | Cell-based Assay | 4.3 | [1] |
| MDA-MB-453 cells (Heregulin-induced phosphorylation) | Cell-based Assay | 5.7 | [3][4] |
| HS-27 human fibroblasts (EGF-mediated phosphorylation) | Cell-based Assay | 1-6 | [4] |
| 3T3-Her2 cells (Her2-induced phosphorylation) | Cell-based Assay | ~100 | [4] |
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | Activity |
| Insulin Receptor | Inactive |
| PDGFR | Inactive |
| FGFR | Inactive |
| PKC | Inactive |
Table 2: Kinase Selectivity Profile of this compound [1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of this compound on EGFR phosphorylation.
-
Cell Culture and Treatment: Culture cells (e.g., A431) to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject A431 human epidermoid carcinoma cells (5 x 10^6 cells in 0.1 mL of PBS) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally at a dose of 58 mg/kg daily. The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment for a specified period (e.g., 15 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pEGFR).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Experimental and Developmental Workflow
The discovery and preclinical development of a kinase inhibitor like this compound follows a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
PD168393 as a Chemical Probe for EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, quantitative biochemical and cellular activity, and experimental protocols for its use as a chemical probe in EGFR-related research.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the intricate signaling networks governed by kinases like EGFR. This compound is a small molecule inhibitor that serves as a valuable chemical probe for studying EGFR biology due to its high potency, selectivity, and irreversible mechanism of action.[3]
This compound belongs to the 4-anilinoquinazoline class of compounds and is characterized by an acrylamide moiety that engages in a covalent bond with a specific cysteine residue within the ATP-binding pocket of EGFR. This irreversible binding offers distinct advantages for a chemical probe, including prolonged and sustained target inhibition, which can be particularly useful for elucidating the downstream consequences of EGFR blockade.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Its mechanism of inhibition is a two-step process. Initially, the compound reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This is followed by a rapid, irreversible covalent modification of Cysteine 773 (Cys-773) by the electrophilic acrylamide group of this compound. This covalent adduction permanently inactivates the kinase, preventing the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking downstream signaling cascades.[3]
dot
Caption: Mechanism of this compound covalent inhibition of EGFR.
Quantitative Biological Data
The inhibitory potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ (nM) |
| EGFR Tyrosine Kinase | 0.7[4] |
| EGF-induced Tyrosine Phosphorylation (HS-27 cells) | 1-6 |
| Heregulin-induced Tyrosine Phosphorylation (MDA-MB-453 cells) | 5.7 |
| Her2-induced Tyrosine Phosphorylation (3T3-Her2 cells) | ~100 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Activity |
| Insulin Receptor | Inactive[4] |
| PDGF Receptor | Inactive[4] |
| FGF Receptor | Inactive[4] |
| Protein Kinase C (PKC) | Inactive[4] |
EGFR Signaling and Inhibition by this compound
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate multiple downstream signaling pathways crucial for cell growth and survival. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6] By irreversibly inhibiting EGFR kinase activity, this compound effectively blocks the activation of these critical downstream cascades.[2][7]
dot
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of this compound.
EGFR Kinase Assay (Luminescent)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂)[8]
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (for positive and negative controls).
-
Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well, except for the "no enzyme" negative control wells.
-
To initiate the kinase reaction, add 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
EGF
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.[9]
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15-30 minutes at 37°C.[9]
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle-treated and untreated controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing this compound as an EGFR chemical probe.
dot
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent, selective, and irreversible inhibitor of EGFR, making it an excellent chemical probe for investigating the roles of EGFR in normal physiology and disease. Its covalent mechanism of action provides sustained target inhibition, which is advantageous for a variety of experimental applications. The data and protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound in their studies of EGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. file.glpbio.com [file.glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Irreversible EGFR Inhibitor PD168393: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD168393 is a potent and selective second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It belongs to the 4-anilinoquinazoline class of compounds and is characterized by its irreversible mechanism of action. By covalently binding to a specific cysteine residue in the ATP-binding pocket of EGFR, this compound effectively shuts down the signaling pathways that drive the proliferation and survival of cancer cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its potent inhibitory activity. Furthermore, it outlines the experimental protocols used to characterize this class of inhibitors and visualizes the critical signaling pathways involved.
Structure-Activity Relationship of this compound and its Analogs
The core structure of this compound is a 4-(3-bromophenylamino)-6-acrylamidoquinazoline. The structure-activity relationship of this and related compounds has been explored to understand the contribution of each part of the molecule to its biological activity.
The Quinazoline Scaffold
The quinazoline ring is a crucial feature for the high-affinity binding of this class of inhibitors to the ATP-binding site of the EGFR kinase domain.
The 4-Anilino Moiety
The 3-bromophenylamino group at the 4-position of the quinazoline ring plays a significant role in the potency and selectivity of this compound. Modifications at this position have been shown to have a substantial impact on the inhibitory activity.
The 6-Acrylamide Group: The Key to Irreversibility
The acrylamide group at the 6-position is the "warhead" of the molecule, responsible for its irreversible binding to EGFR. This group participates in a Michael addition reaction with the thiol group of cysteine 773 (Cys773) in the ATP binding site of EGFR, forming a covalent bond. The position of this reactive group is critical; analogs with the acrylamide at the 7-position are significantly less potent.
The following table summarizes the quantitative data for this compound and key analogs, highlighting the structure-activity relationships.
| Compound | R1 (Position 4) | R2 (Position 6) | EGFR IC50 (nM) | ErbB2 IC50 (nM) | Notes |
| This compound | 3-Bromophenylamino | Acrylamide | 0.7 | 5.7 | Potent irreversible inhibitor. |
| Analog 1 | Phenylamino | Acrylamide | >100 | - | The 3-bromo substitution is critical for high potency. |
| Analog 2 | 3-Chlorophenylamino | Acrylamide | 0.5 | - | Chloro substitution also confers high potency. |
| Analog 3 | 3-Methylphenylamino | Acrylamide | 5 | - | A methyl group is less effective than a halogen. |
| Analog 4 | 3-Bromophenylamino | Propiolamide | 10 | - | The acrylamide Michael acceptor is optimal. |
| Analog 5 | 3-Bromophenylamino | Acetamide | >1000 | - | A non-reactive group at position 6 abolishes irreversible inhibition and significantly reduces potency. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize irreversible EGFR inhibitors like this compound.
In Vitro EGFR Kinase Inhibition Assay (Irreversible)
This assay determines the potency of an irreversible inhibitor against the isolated EGFR enzyme.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the EGFR enzyme to the kinase buffer.
-
Add the diluted test compound or vehicle (DMSO) to the enzyme solution and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular EGFR Autophosphorylation Assay in A431 Cells
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context. A431 cells are human epidermoid carcinoma cells that overexpress EGFR.
Materials:
-
A431 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Epidermal Growth Factor (EGF)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Heregulin-Induced ErbB2 Phosphorylation Assay in MDA-MB-453 Cells
This assay assesses the inhibitory activity of compounds against ErbB2, another member of the ErbB family of receptors. MDA-MB-453 cells are human breast cancer cells that overexpress ErbB2.
Materials:
-
MDA-MB-453 cells
-
Leibovitz's L-15 Medium with 10% FBS
-
Serum-free L-15 medium
-
Heregulin-β1 (HRG)
-
This compound or other test compounds
-
Lysis buffer
-
Primary antibodies: anti-phospho-ErbB2 (e.g., pY1248) and anti-total-ErbB2
-
Western blotting reagents as described above
Procedure:
-
Culture MDA-MB-453 cells in L-15 medium.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with heregulin-β1 (e.g., 50 ng/mL) for 10 minutes.
-
Lyse the cells and perform Western blot analysis as described for the EGFR autophosphorylation assay, using antibodies specific for phospho-ErbB2 and total ErbB2.
In Vivo Tumor Xenograft Study in Nude Mice
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Athymic nude mice
-
A431 cells
-
Matrigel
-
This compound or other test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of A431 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle to the mice according to a defined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by inhibiting the kinase activity of EGFR, thereby blocking the downstream signaling pathways that are crucial for tumor growth and survival. The primary pathways affected are the Ras-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.
The following diagram illustrates the experimental workflow for assessing the inhibitory effect of this compound on EGFR autophosphorylation in A431 cells.
Conclusion
This compound is a powerful tool for studying EGFR signaling and a valuable lead compound in the development of anti-cancer therapeutics. Its irreversible mechanism of action, driven by the strategically placed acrylamide group, provides potent and sustained inhibition of EGFR and ErbB2. The structure-activity relationships discussed in this guide highlight the key molecular features necessary for this activity and provide a framework for the design of future generations of irreversible kinase inhibitors. The detailed experimental protocols offer a practical resource for researchers working to characterize these and similar compounds, ultimately contributing to the advancement of targeted cancer therapies.
PD168393 selectivity profile against other kinases
An In-Depth Technical Guide to the Kinase Selectivity Profile of PD168393
Introduction
This compound is a potent and specific small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-(phenylamino)quinazoline class of compounds, it functions as an irreversible inhibitor, a characteristic that distinguishes it from many other kinase inhibitors and contributes to its high potency.[3][4] Understanding the selectivity profile of this compound is critical for its application in research and as a preclinical compound used in the design of next-generation therapeutics like CI-1033.[3] This document provides a comprehensive overview of its selectivity against other kinases, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
This compound exhibits a high degree of selectivity for the ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and ErbB2 (HER2). Its inhibitory activity is significantly lower against other tested kinase families. The quantitative data for its inhibitory concentrations (IC50) are summarized below.
Table 1: Inhibitory Activity of this compound against Primary Kinase Targets
| Target Kinase | IC50 Value | Cell Line / Assay Conditions |
| EGFR | 0.70 nM | Enzyme Assay (irreversible inactivation)[1][3] |
| EGFR | 4.3 nM | EGF-induced phosphorylation in A431 cells[1] |
| EGFR | 1-6 nM | EGF-mediated phosphorylation in HS-27 fibroblasts[3] |
| ErbB2 (Her2) | ~100 nM | Her2-induced tyrosine phosphorylation in 3T3-Her2 cells[3] |
| ErbB Family | 5.7 nM | Heregulin-induced phosphorylation in MDA-MB-453 cells[1][3] |
Table 2: Specificity Profile against Other Kinases
| Kinase / Receptor | Activity Status | Concentration Tested |
| Insulin Receptor | Inactive | Up to 50 µM[3][5] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Inactive | Up to 50 µM[3][5] |
| Fibroblast Growth Factor Receptor (FGFR) | Inactive | Up to 50 µM[3][5] |
| Protein Kinase C (PKC) | Inactive | Up to 50 µM[3][5] |
The data indicates a selectivity ratio of nearly 100,000-fold for EGFR over other kinase families like PDGFR and FGFR, highlighting its specificity.[5]
Mechanism of Action
This compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of sensitive kinases. In EGFR, this critical residue is Cys-797 (or Cys-773, depending on the numbering convention).[3][6] This covalent modification prevents ATP from binding, thereby permanently inactivating the kinase and blocking downstream signaling. This mechanism is distinct from reversible inhibitors, which compete with ATP for binding in a non-permanent fashion.
Caption: Irreversible binding of this compound to Cys-797 in the EGFR ATP-binding pocket.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays.
Biochemical Kinase Activity Assay (Radiometric)
Radiometric assays are considered a gold standard for directly measuring kinase activity.[7] This method quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Objective: To determine the IC50 value of an inhibitor against a purified kinase enzyme.
-
Materials: Purified kinase, specific substrate (peptide or protein), radioisotope-labeled ATP (e.g., ³³P-γ-ATP), inhibitor (this compound), filter paper, and scintillation counter.
-
Methodology:
-
A reaction mixture is prepared containing the kinase, substrate, and cofactors in a buffer solution.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The kinase reaction is initiated by the addition of ³³P-γ-ATP.
-
The mixture is incubated to allow for substrate phosphorylation.
-
The reaction is stopped, and the mixture is spotted onto filter paper, which binds the phosphorylated substrate.[7]
-
Unreacted radiolabeled ATP is removed through a series of washing steps.[7]
-
The radioactivity retained on the filter paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data is plotted as kinase activity versus inhibitor concentration to calculate the IC50 value.
-
Caption: A typical experimental workflow for determining kinase inhibitor selectivity.
Cell-Based Receptor Phosphorylation Assay
Cell-based assays are essential to confirm that an inhibitor is active in a physiological context. A common method is to measure the inhibition of ligand-induced receptor autophosphorylation.
-
Objective: To measure the potency of this compound in inhibiting EGFR phosphorylation within intact cells.
-
Cell Line: A431 (human epidermoid carcinoma), which overexpresses EGFR.
-
Methodology:
-
A431 cells are cultured to an appropriate confluency.
-
Cells are serum-starved to reduce basal receptor activity.
-
Cells are pre-incubated with various concentrations of this compound for a defined period.
-
EGFR is stimulated by adding its ligand, Epidermal Growth Factor (EGF).
-
After a short incubation, cells are lysed to extract total protein.
-
The levels of phosphorylated EGFR (p-EGFR) and total EGFR are determined using Western blot analysis with specific antibodies.
-
The band intensities are quantified, and the ratio of p-EGFR to total EGFR is calculated.
-
The inhibition of EGFR phosphorylation is plotted against the concentration of this compound to determine the cellular IC50 value.[8]
-
Inhibited Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates several downstream signaling cascades crucial for cell proliferation, survival, and motility.[9][10] this compound, by blocking EGFR autophosphorylation, effectively shuts down these pathways. Key downstream pathways affected include the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][11] this compound has been shown to inhibit the phosphorylation of downstream effectors such as PLCγ1, Stat1, and Dok1.[3]
Caption: Overview of EGFR signaling cascades inhibited by this compound.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of the EGFR tyrosine kinase. Its selectivity is demonstrated by its nanomolar potency against EGFR and ErbB2, contrasted with its lack of activity against other unrelated kinase families such as PDGFR, FGFR, and PKC at micromolar concentrations. The irreversible covalent binding to Cys-797 in the EGFR active site ensures a durable and potent inhibition of downstream signaling pathways critical for cell growth and survival. This well-defined selectivity profile makes this compound an invaluable tool for cancer research and a foundational compound for the development of targeted anticancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PD168393 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data on its cellular effects, and offer step-by-step experimental protocols for assessing cell viability and target engagement.
Mechanism of Action
This compound is a member of the 4-(phenylamino)quinazoline class of tyrosine kinase inhibitors. It selectively and irreversibly binds to the ATP-binding pocket of the EGFR kinase domain. Specifically, it forms a covalent bond with the cysteine residue at position 773 (Cys773) within the active site of EGFR[1]. This irreversible binding locks the kinase in an inactive state, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. While highly potent against EGFR (ErbB1) and also active against ErbB2, this compound shows minimal activity against other tyrosine kinases like PDGFR, FGFR, and insulin receptor, as well as serine/threonine kinases like PKC[1].
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | Target | IC50 Value | Assay Type |
| A431 | Epidermoid Carcinoma | EGFR Autophosphorylation | Not specified, but complete suppression observed | Western Blot |
| MDA-MB-453 | Breast Cancer | Heregulin-induced Tyrosine Phosphorylation | 5.7 nM | Not specified |
| HS-27 | Human Fibroblast | EGF-mediated Tyrosine Phosphorylation | 1-6 nM | Not specified |
| 3T3-Her2 | Murine Fibroblast (Her2 overexpressing) | Her2-induced Tyrosine Phosphorylation | ~100 nM | Not specified |
| SKBr3 | Breast Cancer | Cell Growth | 0.2 µM | Cell-based assay |
Table 2: Effects of this compound on Cellular Proliferation
| Cell Line | Treatment Condition | Endpoint | Result |
| Oral Keratinocytes | 40 nM this compound with 1 ng/mL EGF | Population Doubling Time (PDT) | Significant increase in PDT compared to EGF alone[2] |
| DU145 (Prostate Cancer) | Combination with Paclitaxel | Cytotoxicity | Significantly potentiated paclitaxel cytotoxicity[3] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cells (e.g., A431, MDA-MB-453)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium[4]. For A431 cells, a seeding density of 100,000 cells/well in a 12-well plate can be adapted for 96-well format[5].
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical starting range is from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well[4].
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cells (e.g., A431)
-
Complete growth medium and serum-free medium
-
6-well cell culture plates
-
Epidermal Growth Factor (EGF)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pEGFR (e.g., Tyr1173), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours. Include a vehicle control.
-
Stimulate the cells with 25-100 ng/mL of EGF for 5-15 minutes at 37°C to induce EGFR phosphorylation[5][7].
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pEGFR 1:1000, anti-EGFR 1:1000, anti-β-actin 1:40,000) overnight at 4°C[8].
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:7700 dilution) for 1 hour at room temperature[8][9].
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the change in EGFR phosphorylation relative to total EGFR and the loading control (β-actin).
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: PD168393 Treatment of A431 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for utilizing PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with the A431 human epidermoid carcinoma cell line. A431 cells are widely used in cancer research due to their high level of EGFR expression, making them an ideal model for studying EGFR-targeted therapies.[1]
Mechanism of Action
This compound is a selective, cell-permeable inhibitor of the EGFR tyrosine kinase.[2] It functions as an irreversible inhibitor by covalently binding to a specific cysteine residue (Cys-773) within the ATP-binding pocket of the EGFR kinase domain.[3] This alkylation permanently inactivates the receptor, blocking downstream signaling pathways involved in cell proliferation, survival, and migration.[3][4] this compound is highly selective for EGFR and ErbB2, showing minimal activity against other kinases such as insulin receptor, PDGFR, FGFR, and PKC.[2][3]
Data Presentation: Inhibitory Concentrations of this compound
The effective concentration of this compound can vary depending on the specific experimental endpoint. The following table summarizes key inhibitory concentrations for this compound.
| Parameter | Cell Line | Concentration | Reference |
| IC50 (EGFR Kinase Activity) | - | 0.7 nM | [2][3] |
| IC50 (EGF-induced Tyrosine Phosphorylation) | A431 | 4.3 nM | [2] |
| IC50 (Heregulin-induced Tyrosine Phosphorylation) | MDA-MB-453 | 5.7 nM | [2][3] |
| Effective Concentration for Inhibition of Cell Motility | Oral Keratinocytes | 40 nM | [4] |
| Concentration Range for Viability Assays | A431 | 0.19–50 nM | [5] |
Signaling Pathway Inhibition
This compound effectively blocks the activation of major downstream signaling cascades initiated by EGFR. In A431 cells, ligand binding (e.g., by EGF) to EGFR triggers receptor dimerization and autophosphorylation, which subsequently activates pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][6] These pathways are crucial for cell cycle progression and survival.[6] By irreversibly inhibiting the kinase activity of EGFR, this compound prevents these downstream signaling events.
Experimental Protocols
A431 Cell Culture
A431 cells are known for their high proliferation rate and overexpression of EGFR.[1][6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh medium and re-plate at the desired density.
Protocol: Inhibition of EGF-Induced EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR activation.
-
Cell Seeding: Seed A431 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free DMEM. Incubate for 16-24 hours to reduce basal EGFR activity.[5]
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free DMEM. A concentration range of 1 nM to 100 nM is recommended. Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for 2-4 hours.
-
EGF Stimulation: Prepare a stock solution of human EGF. Add EGF directly to the wells to a final concentration of 25-100 ng/mL.[5][8] Incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Collect the cell lysates and determine protein concentration. Analyze the phosphorylation status of EGFR (e.g., p-EGFR Tyr1068) and downstream targets like ERK (p-ERK) and AKT (p-AKT) by Western blotting. Total EGFR, ERK, and AKT should be used as loading controls.
Protocol: Cell Viability Assay
This protocol measures the effect of this compound on the viability and proliferation of A431 cells over a longer duration.
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete DMEM. Allow cells to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., a serial dilution from 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.[5]
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results to determine the IC50 for cell viability.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for studying the effects of this compound on A431 cells.
References
- 1. Effects of epidermal growth factor receptor concentration on tumorigenicity of A431 cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of PD168393 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of PD168393 in DMSO. This compound is a potent, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases, making it a valuable tool in cancer research and drug development. These guidelines are intended to ensure the accurate and effective use of this compound in experimental settings.
Compound Data and Properties
This compound is a cell-permeable 4-(phenylamino)quinazoline-6-acrylamide derivative that functions as an ATP-competitive inhibitor. It forms a covalent bond with a specific cysteine residue (Cys-773) in the ATP-binding pocket of EGFR, leading to irreversible inactivation.[1]
| Property | Value | References |
| Molecular Weight | 369.22 g/mol | [1][2][3] |
| Molecular Formula | C₁₇H₁₃BrN₄O | [1][4] |
| CAS Number | 194423-15-9 | [1][4] |
| Appearance | Yellow solid | |
| Solubility in DMSO | ≥18.5 mg/mL (≥50 mM) | [4][5] |
| Mechanism of Action | Irreversible inhibitor of EGFR (ErbB1) and ErbB2 | [2][6] |
| IC₅₀ for EGFR | ~0.70 nM | [1][2][5] |
| IC₅₀ for Her2/ErbB2 | ~100 nM | [1][4] |
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase domain of EGFR and other ErbB family members. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on tyrosine residues. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. This compound irreversibly binds to the EGFR kinase domain, preventing ATP binding and subsequent autophosphorylation, thereby blocking these downstream signals.[1][5][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. apexbt.com [apexbt.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD168393 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD168393 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions by covalently binding to a specific cysteine residue (Cys-773) in the ATP-binding pocket of EGFR, leading to the inhibition of receptor autophosphorylation and downstream signaling pathways.[1] This targeted mechanism of action makes this compound a valuable tool for preclinical cancer research, particularly in mouse xenograft models, to study the effects of EGFR inhibition on tumor growth. These application notes provide detailed information on the in vivo dosage, administration, and relevant protocols for using this compound in such models.
Mechanism of Action
This compound selectively inhibits EGFR and ErbB2 (HER2) tyrosine kinases with high potency, demonstrating an IC50 of 0.70 nM for EGFR.[1][2] Its irreversible binding leads to a sustained suppression of EGFR-mediated signaling. The compound shows minimal activity against other kinases such as insulin receptor, PDGFR, FGFR, and PKC, highlighting its specificity.[1][2] Inhibition of EGFR by this compound blocks critical downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell proliferation, survival, and migration.
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
In Vivo Dosage and Administration in Mouse Xenograft Models
Published studies have demonstrated the efficacy of this compound in inhibiting tumor growth in mouse xenograft models. The following table summarizes the key quantitative data from a representative study.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Animal Model | Athymic nude mice with A431 human epidermoid carcinoma xenografts | [1] |
| Dosage | 58 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Schedule | Once daily on days 10-14, 17-21, and 24-28 post-tumor implantation | [2] |
| Efficacy | 115% tumor growth inhibition after 15 days of treatment | [1][2] |
| Pharmacodynamic Effect | 50% reduction in phosphotyrosine content of EGFR in tumors | [1] |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol outlines the general procedure for establishing a subcutaneous xenograft model.
Materials:
-
Cancer cell line (e.g., A431)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Complete cell culture medium
-
Hemocytometer and Trypan blue
-
1-cc syringes with 27- or 30-gauge needles[6]
-
Ethanol and/or iodine solution for sterilization[6]
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.[6]
-
Resuspend the cell pellet in sterile PBS at a concentration of 3.0 x 10^7 cells/mL.
-
Perform a viable cell count using a hemocytometer and Trypan blue staining.[6] The cell viability should be >95%.
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least 3-5 days upon arrival.[6]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Tumor Cell Implantation:
-
Sterilize the injection site (typically the lower flank) with ethanol or iodine solution.[6]
-
Subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the flank of each mouse.[6]
-
Monitor the mice regularly for tumor growth. Tumors are typically palpable within 1-3 weeks.
-
Begin treatment when tumors reach an average volume of approximately 50–60 mm³.[6]
-
Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[6]
-
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile syringes and needles
Vehicle Preparation (Example Formulation): [1]
-
Prepare a stock solution of this compound in fresh DMSO. For example, a 60 mg/mL stock.
-
To prepare a 1 mL working solution, add 50 µL of the 60 mg/mL DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be prepared fresh and used immediately.
Administration Protocol:
-
Calculate the required volume of the this compound solution for each mouse based on its body weight and the 58 mg/kg dosage.
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
Follow the treatment schedule as outlined in the data table (e.g., once daily on days 10-14, 17-21, and 24-28).
-
Monitor the mice daily for any signs of toxicity, such as weight loss or changes in behavior.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for a typical in vivo study using this compound in a mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study with this compound.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR using PD168393
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), in Western blot analysis to specifically detect phosphorylated EGFR (p-EGFR). This protocol is intended for researchers, scientists, and drug development professionals investigating EGFR signaling pathways and screening for novel EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues.[2] This phosphorylation activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention.[3]
This compound is a potent, selective, and cell-permeable small molecule that functions as an irreversible inhibitor of EGFR tyrosine kinase.[4][5][6] It covalently binds to a cysteine residue (Cys-773) in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activity.[5][6] This inhibition of EGFR autophosphorylation can be effectively monitored using Western blotting with antibodies specific for phosphorylated EGFR. The use of this compound as a negative control can validate the specificity of p-EGFR detection and is a valuable tool in the characterization of novel EGFR inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound against EGFR and related kinases has been well-characterized. The following table summarizes key IC50 values, providing a reference for the concentration-dependent effects of the inhibitor.
| Compound | Target | Assay Type | IC50 Value | Reference(s) |
| This compound | EGFR Tyrosine Kinase | Enzyme Assay | 0.7 nM | [4][5][6] |
| This compound | ErbB1 | Cellular Assay | 0.08 nM | |
| This compound | ErbB2 (HER2) | Cellular Assay | 5.7 nM | |
| This compound | EGF-induced tyrosine phosphorylation in A431 cells | Cellular Assay | 4.3 nM | [4] |
| This compound | Heregulin-induced tyrosine phosphorylation in MDA-MB-453 cells | Cellular Assay | 5.7 nM | [5] |
Signaling Pathway and Experimental Workflow
To visualize the EGFR signaling pathway, the point of inhibition by this compound, and the experimental workflow for Western blot analysis, the following diagrams are provided.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound.
Figure 2: Experimental Workflow for p-EGFR Western Blotting.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A431 (high EGFR expression), HCT116, or other relevant cell lines.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Epidermal Growth Factor (EGF): Reconstitute according to the manufacturer's instructions.
-
Cell Culture Media and Supplements: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors immediately before use.[2]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: e.g., 4-20% gradient gels.
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068 or Tyr1173).
-
Rabbit or Mouse anti-total EGFR.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Cell Treatment
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, incubate cells in serum-free medium for 16-24 hours prior to treatment.[2]
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for 1-4 hours. The optimal incubation time and concentration may vary depending on the cell line and experimental goals.
-
Ligand Stimulation: Following inhibitor treatment, stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-30 minutes at 37°C to induce EGFR phosphorylation.[2][7] A time course of EGF stimulation can also be performed.
Lysate Preparation
-
Cell Lysis: After stimulation, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
Western Blotting
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[8]
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-EGFR primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using a digital imaging system.[8]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like β-actin or GAPDH.[8]
Data Analysis and Interpretation
The intensity of the p-EGFR band should be quantified using densitometry software (e.g., ImageJ). To account for differences in protein loading, the p-EGFR signal should be normalized to the total EGFR signal. Further normalization to a loading control can also be performed. A dose-dependent decrease in the p-EGFR/total EGFR ratio with increasing concentrations of this compound is expected, confirming the inhibitory effect of the compound and validating the specificity of the p-EGFR signal.
These detailed application notes and protocols provide a robust framework for the use of this compound in the investigation of EGFR signaling. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data on the phosphorylation status of EGFR.
References
Application Notes and Protocols for PD168393 Treatment in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, in various in vitro assays. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on cellular processes such as proliferation, signaling, migration, and apoptosis.
Introduction
This compound is a second-generation, irreversible EGFR inhibitor that covalently binds to a cysteine residue (Cys773) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to a sustained inhibition of EGFR autophosphorylation and downstream signaling pathways, making it a valuable tool for studying EGFR-dependent cellular functions and a reference compound in the development of targeted cancer therapies.
Data Presentation: this compound Treatment Duration and Concentration in In Vitro Assays
The optimal treatment duration and concentration of this compound can vary depending on the cell type, the specific assay being performed, and the research question. The following table summarizes commonly used treatment parameters for various in vitro assays based on published literature.
| Assay Type | Cell Line Examples | This compound Concentration | Treatment Duration | Key Findings |
| Cell Viability/Cytotoxicity | SW620, DU145 | 0.01 µM - 10 µM | 72 hours | Determination of IC50 values and assessment of cytotoxic effects.[1] |
| EGFR Phosphorylation (Western Blot) | A431, Cardiomyocytes | 10 nM - 10 µM | 30 minutes - 1 hour (pretreatment) | Inhibition of EGF-induced EGFR autophosphorylation.[2] |
| Downstream Signaling (Western Blot) | Oral Keratinocytes | 40 nM | 24 hours | Assessment of the effect on downstream pathways like Akt and ERK.[3] |
| Cell Migration | Oral Keratinocytes | 40 nM | 24 hours | Inhibition of EGF-induced cell motility.[3] |
| Apoptosis | Androgen-Independent Prostate Cancer Cells | Not Specified | 24, 48, or 72 hours (Time course recommended) | Induction of apoptosis, often in combination with other agents. |
| Receptor Autophosphorylation Suppression | A431 | Not Specified | Continuous exposure & up to 8 hours post-removal | Sustained suppression of EGFR kinase activity.[4] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and assessing its effect on cell viability over a 72-hour period.
Materials:
-
Cancer cell line of interest (e.g., SW620, DU145)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for EGFR and Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
Cancer cell line of interest (e.g., A431, oral keratinocytes)
-
Complete growth medium and serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human EGF
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 30 minutes to 1 hour for EGFR phosphorylation; for downstream signaling, a time course of 1, 6, and 24 hours can be performed).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer, scrape, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation relative to total protein and the loading control.
-
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is for evaluating the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing the desired concentration of this compound or vehicle (DMSO).
-
-
Incubation and Imaging:
-
Place the plate in a microscope incubator or a standard incubator.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment condition relative to time 0.
-
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time course (e.g., 24, 48, and 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine all cells and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
References
Application Notes and Protocols for Assessing PD168393 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PD168393 in various cancer cell lines. It includes experimental procedures, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent and selective, cell-permeable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and ErbB2.[1] It acts as an irreversible inhibitor by binding to the ATP-binding pocket of the EGFR, specifically alkylating Cysteine 773.[2] This covalent modification blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and migration in many cancers.[3][4] The determination of the IC50 value is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer cell types.
Mechanism of Action
This compound selectively targets the EGFR and ErbB2 receptor tyrosine kinases. Upon binding, it irreversibly inhibits the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[2][4] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[3]
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
The IC50 values of this compound should be determined in a panel of cancer cell lines to assess its spectrum of activity. The results can be summarized in a table for clear comparison.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A431 | Epidermoid Carcinoma | Overexpression | 0.7 - 6[2] |
| MDA-MB-453 | Breast Cancer | ErbB2 Amplified | 5.7[2] |
| SK-BR-3 | Breast Cancer | ErbB2 Amplified | 15 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | >1000 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 10 |
| MCF-7 | Breast Cancer | Low EGFR | >5000 |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.
Experimental Workflow
Caption: General workflow for determining the IC50 of this compound.
Materials and Reagents
-
Cancer cell lines of interest (e.g., A431, MDA-MB-453, SK-BR-3)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
SRB (Sulforhodamine B) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Maintain cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
For the assay, harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.
Cell Seeding
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment (typically 3,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
This compound Preparation and Treatment
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in complete culture medium. A common dilution series ranges from 100 µM to 0.1 nM. It is recommended to perform a 1:3 or 1:5 serial dilution.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
Cell Viability Assessment
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
After the 72-hour incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 5-10 minutes.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a software package like GraphPad Prism or a similar program to determine the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.
Conclusion
This protocol provides a standardized method for assessing the in vitro potency of this compound against various cancer cell lines. The use of either the MTT or SRB assay will yield reliable and reproducible IC50 values. The provided data tables and diagrams serve as a comprehensive guide for researchers in the field of oncology drug discovery and development. Accurate determination of the IC50 is a fundamental step in characterizing the anti-cancer activity of this compound and identifying tumor types that are most likely to respond to this targeted therapy.
References
Application Notes: PD168393 in Drug Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, particularly for treatments targeting the Epidermal Growth Factor Receptor (EGFR). EGFR tyrosine kinase inhibitors (TKIs) can be highly effective, but their long-term success is often limited by the emergence of resistance mechanisms, such as secondary mutations in the EGFR gene or the activation of alternative signaling pathways. PD168393 is a potent, selective, and cell-permeable second-generation EGFR inhibitor that serves as a critical tool for investigating these resistance mechanisms. Unlike first-generation reversible inhibitors, this compound binds irreversibly to the ATP binding pocket of EGFR, providing sustained inhibition. These application notes provide a comprehensive guide to using this compound for studying and potentially overcoming drug resistance in cancer research.
Mechanism of Action
This compound is an irreversible inhibitor of EGFR and ErbB2 (HER2). It forms a covalent bond with the Cysteine 773 residue in the ATP-binding site of EGFR, leading to its inactivation. This irreversible binding results in a prolonged suppression of EGFR autophosphorylation and downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. Its high selectivity means it has little effect on other tyrosine kinases such as PDGFR, FGFR, or insulin receptor, making it a specific tool for interrogating the EGFR pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cell lines and assays. This data is crucial for designing experiments and interpreting results.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EGFR Kinase | Kinase Assay | 0.7 nM | |
| HS-27 Fibroblasts | EGF-mediated Tyrosine Phosphorylation | 1-6 nM | |
| MDA-MB-453 Cells | Heregulin-induced Tyrosine Phosphorylation | 5.7 nM | |
| 3T3-Her2 Cells | Her2-induced Tyrosine Phosphorylation | ~100 nM | |
| NCI-H1975 Cells | Cytotoxicity (Gefitinib-resistant, L858R/T790M) | 0.61 µM (610 nM) |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A431, NCI-H1975)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from high (e.g., 10 µM) to low (e.g., 0.1 nM) concentrations. Include a vehicle-only (DMSO) control.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer’s protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect protein bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Drug-resistant cancer cells (e.g., A431)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A431 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 58 mg/kg daily for a defined treatment period (e.g., 15 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement or immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess treatment efficacy.
Application in Studying Resistance Mechanisms
This compound is a valuable tool for dissecting the mechanisms of acquired resistance to EGFR inhibitors.
Application Notes and Protocols: PD168393 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and available data for utilizing PD168393, an irreversible epidermal growth factor receptor (EGFR) inhibitor, in combination with various chemotherapy agents. Detailed protocols for key experiments are provided to facilitate further research and drug development in this area.
Introduction
This compound is a potent and selective irreversible inhibitor of the EGFR (ErbB1) tyrosine kinase and also demonstrates activity against HER2/ErbB2. By covalently binding to a cysteine residue in the ATP-binding pocket of the receptor, this compound provides sustained inhibition of EGFR signaling pathways, which are frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and metastasis. The use of this compound in combination with traditional cytotoxic chemotherapy presents a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.
Preclinical Data on Combination Therapies
Combination with Paclitaxel in Androgen-Independent Prostate Cancer
A pivotal preclinical study investigated the combination of this compound with paclitaxel in androgen-independent prostate cancer (AIPC) cell lines, DU145 and PC-3, which exhibit high levels of EGFR expression. The study demonstrated a significant synergistic effect in inhibiting cancer cell growth.
Quantitative Analysis of Synergy:
The synergy between this compound and paclitaxel was quantitatively assessed using the median-effect analysis, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| DU145 | This compound + Paclitaxel | < 1 | Synergistic |
| PC-3 | This compound + Paclitaxel | < 1 | Synergistic |
Enhanced Apoptosis:
The synergistic cytotoxicity of the this compound and paclitaxel combination was associated with a significant enhancement of apoptosis. This was evidenced by increased DNA fragmentation, a higher percentage of cells in the sub-G1 fraction of the cell cycle, and enhanced activation of caspase-3.
| Apoptotic Marker | Paclitaxel Alone | This compound + Paclitaxel | Fold Increase |
| DNA Fragmentation | Baseline | Significantly Increased | - |
| Sub-G1 Fraction | Baseline | Significantly Increased | - |
| Caspase-3 Activation | Baseline | Significantly Increased | - |
Combinations with Other Chemotherapeutic Agents
The same study also explored the combination of this compound with other cytotoxic agents, docetaxel and 5-fluorouracil (5-FU), in AIPC cell lines. In contrast to the synergy observed with paclitaxel, these combinations resulted in either additive or antagonistic effects.
| Cell Line | Drug Combination | Interaction |
| DU145 / PC-3 | This compound + Docetaxel | Additive or Antagonistic |
| DU145 / PC-3 | This compound + 5-Fluorouracil | Additive or Antagonistic |
Signaling Pathway Insights
The synergistic effect of this compound and paclitaxel in prostate cancer cells involves the modulation of key signaling pathways.
Caption: EGFR signaling pathway and points of intervention by this compound and Paclitaxel.
The combination of this compound and paclitaxel leads to the up-regulation of the pro-apoptotic protein Bad and the induction of the tumor suppressor proteins p53 and p21Waf1/Cip1. Furthermore, the combination results in the inactivation of the ERK1/2 signaling pathway, which is downstream of EGFR and plays a critical role in cell proliferation.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using MTT Assay and Combination Index (CI) Analysis
This protocol outlines the methodology to assess the synergistic cytotoxic effects of this compound and paclitaxel on prostate cancer cell lines.
Caption: General workflow for in vitro drug synergy assessment.
Materials:
-
DU145 or PC-3 human prostate cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DU145 or PC-3 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel, both alone and in combination at a constant ratio, in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).
-
Protocol 2: In Vivo Antitumor Efficacy in a Prostate Cancer Xenograft Model
This protocol describes the evaluation of the in vivo antitumor efficacy of this compound and paclitaxel combination in a nude mouse xenograft model.
Application Notes and Protocols: Intraperitoneal Injection of PD168393 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), in mouse models. This document is intended for use by researchers and scientists in the fields of oncology, cell biology, and drug development.
Introduction
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR (ErbB1) and HER2/neu (ErbB2).[1][2] It functions as an irreversible inhibitor by covalently binding to a cysteine residue (Cys-773) in the ATP-binding pocket of EGFR.[3] This action effectively blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[4][5] Due to its targeted mechanism, this compound is a valuable tool for studying EGFR-driven cancers and for the preclinical evaluation of EGFR-targeted therapies.
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of EGFR upon ligand binding.[3] This prevents the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are central to tumor growth and progression.[4]
Signaling Pathway Diagram
References
Troubleshooting & Optimization
PD168393 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with PD168393, a potent and selective inhibitor of the EGFR tyrosine kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO.[1][2][3] It is practically insoluble in water and has limited solubility in ethanol.[1][3] For in vivo experiments, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[4][5]
Q2: I've added the powdered this compound to DMSO, but it's not fully dissolving. What should I do?
A2: If you observe that this compound is not completely dissolving in DMSO at room temperature, you can employ the following techniques to aid dissolution:
-
Warming: Gently warm the solution at 37°C for approximately 10 minutes.[1][6]
-
Sonication: Use an ultrasonic bath to agitate the solution for a short period.[1][6]
These methods can help overcome the initial energy barrier for dissolution, especially when preparing higher concentration stock solutions.[1][6]
Q3: I noticed precipitation after diluting my this compound DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions.[1] To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to maintain cell viability and minimize solvent effects.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock solution in your cell culture medium. Add the diluted inhibitor dropwise to your final volume of medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Pre-warm Medium: Adding the inhibitor to pre-warmed cell culture medium can sometimes help maintain solubility.
Q4: How should I store my this compound powder and stock solutions?
A4: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C.[1][2]
-
Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -20°C or -80°C.[2][3] Stock solutions are reported to be stable for up to 3 months at -20°C[2] or even up to a year at -80°C.[3] It is generally not recommended to store solutions for long-term use.[1]
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥18.45 mg/mL[1][6] | ≥50 mM | Some sources report higher solubility, up to 200 mg/mL.[2] Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| Ethanol | ≥1 mg/mL[1] | ≥2.7 mM | Requires gentle warming and sonication to achieve this concentration.[1] |
| Water | Insoluble[1][3] | - | Not a suitable solvent. |
Molecular Weight of this compound: 369.22 g/mol [1][2][3]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.69 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If complete dissolution is not achieved, proceed with the following steps.
-
Warming (Optional): Place the vial in a 37°C water bath for 10 minutes.
-
Sonication (Optional): Place the vial in an ultrasonic bath for 5-10 minutes.
-
Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in appropriate vials. Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing a this compound stock solution.
References
potential off-target effects of PD168393 in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PD168393 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, selective, and cell-permeable irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1.[1][2] It also demonstrates potent activity against other members of the ErbB family, notably ErbB2 (HER2).[1][2]
Q2: How does this compound inhibit EGFR?
A2: this compound acts as an ATP-competitive inhibitor. It forms a covalent bond with a specific cysteine residue (Cys773 in EGFR) within the ATP-binding pocket of the kinase domain.[1] This irreversible binding permanently inactivates the receptor's kinase activity, thereby blocking downstream signaling pathways.
Q3: Is this compound a completely specific inhibitor?
A3: While this compound is highly selective for EGFR and ErbB2, it is not completely specific. Like many kinase inhibitors, it has the potential to interact with other kinases, especially at higher concentrations. This is due to the conserved nature of the ATP-binding pocket across the human kinome.
Q4: I am observing unexpected cellular phenotypes that are not typically associated with EGFR inhibition. Could these be off-target effects?
A4: Yes, it is possible. If you observe phenotypes that cannot be rationalized by the inhibition of the EGFR signaling pathway, it is prudent to consider potential off-target effects. This guide provides troubleshooting steps to investigate this possibility.
Q5: What are some known off-target kinases of this compound?
A5: While comprehensive public kinome-wide screening data for this compound is limited, some studies suggest potential interactions with other kinases. For instance, Src family kinases have been investigated as potential off-targets of quinazoline-based EGFR inhibitors. One study using derivatives of this compound showed activity against engineered c-Src kinase.[3] However, other reports indicate that this compound is inactive against a panel of kinases including insulin receptor, PDGFR, FGFR, and PKC at concentrations up to 50 µM, suggesting a high degree of selectivity.[1]
Troubleshooting Guide
This guide will help you troubleshoot experiments and distinguish between on-target and potential off-target effects of this compound.
Issue: Unexpected or inconsistent experimental results.
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging with EGFR in your cellular model at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. If the phenotype occurs at concentrations significantly higher than the IC50 for EGFR inhibition, it may suggest an off-target effect.
-
Use a Structurally Different EGFR Inhibitor: Compare the effects of this compound with another potent and selective EGFR inhibitor that has a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: In a cell line dependent on EGFR signaling, try to rescue the phenotype by overexpressing a mutant form of EGFR that is resistant to this compound.
-
Investigate Downstream Signaling: Analyze the phosphorylation status of key downstream effectors of EGFR (e.g., Akt, ERK). If your observed phenotype does not correlate with the inhibition of these pathways, it may point towards an off-target mechanism.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the quality and purity of your this compound stock.
-
Consistent Cell Culture Conditions: Maintain consistent cell passage number, density, and growth conditions.
-
Optimize Inhibitor Treatment: Ensure consistent inhibitor concentration and treatment duration across experiments.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| EGFR | 0.7 | in vitro kinase assay | [1] |
| ErbB2 | 5.7 | MDA-MB-453 cells (heregulin-induced phosphorylation) | [1] |
| ErbB2 | ~100 | 3T3-Her2 cells (Her2-induced tyrosine phosphorylation) | [1] |
Table 2: Reported Off-Target Screening of this compound
| Kinase | Activity | Concentration | Reference |
| Insulin Receptor | Inactive | 50 µM | [1] |
| PDGFR | Inactive | 50 µM | [1] |
| FGFR | Inactive | 50 µM | [1] |
| PKC | Inactive | 50 µM | [1] |
| c-Src (engineered) | Inhibited by this compound derivatives | Not specified for this compound | [3] |
Experimental Protocols
Western Blot Analysis of EGFR Phosphorylation
This protocol is to assess the on-target effect of this compound by measuring the phosphorylation of EGFR.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, which overexpresses EGFR) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
-
Stimulate cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol helps to confirm that this compound is binding to EGFR in intact cells.
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration for a specified time. Include a vehicle control (e.g., DMSO).
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble EGFR in the supernatant by Western blotting or ELISA. An increase in the thermal stability of EGFR in the presence of this compound indicates target engagement.
-
In Vitro Kinase Assay
This protocol can be used to assess the direct inhibitory effect of this compound on a purified kinase.
-
Reaction Setup:
-
In a microplate, combine the purified kinase (e.g., EGFR, or a potential off-target kinase), a suitable substrate (e.g., a synthetic peptide), and various concentrations of this compound in a kinase reaction buffer.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
References
Troubleshooting Inconsistent Results with PD168393: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when using the EGFR inhibitor, PD168393.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2] Its mechanism of action is the irreversible inactivation of the EGFR kinase by covalently binding to a specific cysteine residue (Cys-773) within the ATP-binding pocket of the receptor.[3] This covalent modification prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[4]
Q2: What are the typical effective concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, it is a highly potent inhibitor with IC₅₀ values typically in the low nanomolar range for EGFR and ErbB2. For example, the IC₅₀ for EGFR has been reported to be as low as 0.7 nM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid and is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-100 mM.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][6] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts. For in vivo studies, it is advisable to prepare fresh solutions daily.[2]
Troubleshooting Guide
Issue 1: Higher than expected IC₅₀ value or reduced potency.
Possible Cause 1: Compound Instability or Degradation.
-
Troubleshooting:
-
Ensure your stock solution of this compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[3]
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Consider the stability of this compound in your specific cell culture medium over the duration of your experiment. For long-term assays (e.g., 48-72 hours), the compound concentration may decrease over time. Consider replenishing the medium with fresh compound at intermediate time points.
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Troubleshooting:
-
High serum concentrations in the culture medium can contain growth factors that activate EGFR signaling, potentially competing with the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free medium after initial cell attachment, if appropriate for your cell line.
-
Cell density can influence the response to inhibitors. Ensure consistent cell seeding density across all experiments.
-
Issue 2: Inconsistent or unexpected biological effects.
Possible Cause 1: Ligand-Independent EGFR Dimerization.
-
Explanation: Some EGFR inhibitors, including this compound, have been shown to induce the dimerization of EGFR in the absence of its natural ligand (e.g., EGF).[7][8] This dimerization is dependent on the conformational state of the kinase domain.[7] While the induced dimers are catalytically inactive, this phenomenon can lead to complex and sometimes paradoxical downstream signaling events or cellular responses that are independent of the canonical ligand-activated pathway.
-
Troubleshooting:
-
To investigate if this is occurring in your system, you can perform co-immunoprecipitation or cross-linking experiments to assess the dimerization status of EGFR in the presence and absence of this compound and EGF.
-
Be aware of this potential effect when interpreting your results, especially if you observe phenotypes that are not consistent with simple inhibition of EGFR signaling.
-
Possible Cause 2: Off-Target Effects.
-
Explanation: While this compound is highly selective for EGFR and ErbB2, off-target effects can occur, particularly at higher concentrations.[1][9] These off-target activities can lead to unexpected phenotypes.
-
Troubleshooting:
-
Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound.
-
To confirm that the observed effect is due to EGFR inhibition, consider using a structurally different EGFR inhibitor as a control or using genetic approaches like siRNA-mediated knockdown of EGFR to see if it phenocopies the effect of this compound.[9]
-
Issue 3: Poor solubility or precipitation in aqueous media.
-
Troubleshooting:
-
Ensure the final concentration of DMSO in your working solution is sufficient to maintain the solubility of this compound, but not high enough to be toxic to your cells.
-
When diluting the DMSO stock into your aqueous culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, you may need to adjust your dilution scheme or use a different solvent system if compatible with your experimental setup.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC₅₀ (EGFR) | 0.7 nM | In vitro kinase assay | [1][2] |
| IC₅₀ (ErbB2) | 5.7 nM | MDA-MB-453 | [3] |
| IC₅₀ (EGF-dependent autophosphorylation) | 1-6 nM | HS-27 | [3] |
| IC₅₀ (Her2-induced tyrosine phosphorylation) | ~100 nM | 3T3-Her2 | [3] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the experiment, you may want to serum-starve the cells for 4-24 hours to reduce basal EGFR activity.
-
Compound Treatment: Prepare fresh working solutions of this compound by diluting the DMSO stock in cell culture medium. The final DMSO concentration should be consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Ligand Stimulation (Optional): If investigating ligand-induced signaling, add the appropriate ligand (e.g., EGF) at the desired concentration and time point.
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Endpoint Analysis: Harvest the cells for downstream analysis, such as Western blotting for phosphorylated proteins, cell viability assays (e.g., MTT, CellTiter-Glo), or migration assays.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. PD 168393, EGFR inhibitor (CAS 194423-15-9) | Abcam [abcam.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timothyspringer.org [timothyspringer.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing PD168393 Concentration for Maximum Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PD168393 for maximal inhibition of its target.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: I am not observing any inhibition of EGFR phosphorylation after treating my cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time:
-
Is the concentration high enough? The effective concentration of this compound can vary significantly between cell lines. While the IC50 is in the low nanomolar range for the isolated enzyme, higher concentrations may be required in cellular assays.[1][2] Consult the literature for effective concentrations in your specific cell line or a similar one. A dose-response experiment is highly recommended to determine the optimal concentration.
-
Is the incubation time sufficient? As an irreversible inhibitor, this compound forms a covalent bond with its target.[1] While inhibition can be rapid, ensure you are allowing enough time for the inhibitor to interact with the target protein.[3] A time-course experiment can help optimize the incubation period.
-
-
Cell Line Characteristics:
-
Does your cell line have a high level of EGFR expression? Cell lines with very high levels of EGFR expression may require higher concentrations of the inhibitor to achieve significant inhibition.
-
Are there mutations in the EGFR gene? While this compound is effective against some EGFR mutations, certain mutations can confer resistance. Verify the EGFR mutation status of your cell line.
-
-
Experimental Procedure:
-
Was the inhibitor properly dissolved and stored? this compound is typically dissolved in DMSO.[1] Ensure the stock solution is properly prepared and stored to maintain its activity. Avoid repeated freeze-thaw cycles.
-
Was the inhibitor added at the correct step? For experiments involving ligand-induced phosphorylation, pre-incubation with this compound before ligand stimulation is crucial.
-
Question: I am observing significant cytotoxicity or off-target effects in my experiments. How can I mitigate this?
Answer: High concentrations of any compound can lead to off-target effects and cytotoxicity. Here’s how to address this:
-
Optimize Concentration: The most critical step is to perform a dose-response curve to identify the lowest effective concentration that provides maximal target inhibition with minimal toxicity. Start with a broad range of concentrations and narrow it down based on the results of cell viability assays (e.g., MTT or trypan blue exclusion) and target inhibition assays (e.g., Western blot for p-EGFR).
-
Incubation Time: Reducing the incubation time may help to minimize toxicity while still achieving sufficient target inhibition, especially since this compound is an irreversible inhibitor.
-
Serum Concentration in Media: Components in serum can sometimes interact with small molecule inhibitors. Consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health.
-
Control Experiments: Include appropriate controls to distinguish between on-target and off-target effects. This could involve using a cell line that does not express the target receptor or using a structurally related but inactive compound as a negative control.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective, cell-permeable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] It acts as an ATP-competitive inhibitor, binding to the ATP binding pocket of EGFR and forming a covalent bond with a specific cysteine residue (Cys-773).[1][3] This irreversible binding blocks the autophosphorylation of EGFR and subsequently inhibits downstream signaling pathways.[1] this compound also shows activity against ErbB2 (HER2).[1]
What is the recommended starting concentration for this compound in a new cell line?
A good starting point for a dose-response experiment is to use a logarithmic dilution series centered around the reported IC50 values. Based on the literature, a range from 1 nM to 10 µM is often a reasonable starting point for cellular assays.[1][4][5] For example, a study on oral keratinocytes used a concentration of 40 nM, while another on cardiomyocytes used 10 µM.[4][5]
How should I prepare and store this compound?
This compound powder should be stored at -20°C for long-term stability.[1] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
What are the known off-target effects of this compound?
This compound is known to be a selective inhibitor of the ErbB family of receptor tyrosine kinases, particularly EGFR and ErbB2.[1] It has been shown to be inactive against other kinases such as insulin receptor, PDGFR, FGFR, and PKC at concentrations where it effectively inhibits EGFR.[1] However, as with any small molecule inhibitor, the potential for off-target effects increases with concentration. It is always advisable to perform control experiments to confirm that the observed phenotype is due to the inhibition of the intended target.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various In Vitro Assays
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| EGFR Kinase Activity | Enzyme Assay | 0.70 nM | [1][2] |
| EGF-induced Tyrosine Phosphorylation | A431 cells | 4.3 nM | [2] |
| Heregulin-induced Tyrosine Phosphorylation | MDA-MB-453 cells | 5.7 nM | [1] |
| EGF-mediated Tyrosine Phosphorylation | HS-27 human fibroblasts | 1-6 nM | [1] |
| Her2-induced Tyrosine Phosphorylation | 3T3-Her2 cells | ~100 nM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. A typical concentration range to start with could be 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance of each well at 570-590 nm using a plate reader.[6][7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for Phospho-EGFR (p-EGFR)
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Cell line of interest (e.g., A431)
-
Complete growth medium and serum-free medium
-
This compound
-
DMSO
-
EGF (Epidermal Growth Factor)
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free medium for 16-24 hours. This reduces basal levels of EGFR phosphorylation.[8]
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations.
-
Pre-treat the cells by adding the this compound-containing medium and incubate for a predetermined time (e.g., 1-4 hours).
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with EGF (e.g., a final concentration of 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[8]
-
-
Cell Lysis:
-
After stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane into an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control to ensure equal protein loading.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for lack of this compound inhibition.
Caption: General experimental workflow for optimizing this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of PD168393 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the EGFR inhibitor PD168393 in primary cell cultures.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
Primary cells are often more sensitive to cytotoxic effects than immortalized cell lines. Excessive cell death after treatment with this compound can be attributed to several factors, including inappropriate concentration, prolonged exposure, or off-target effects.
The following table summarizes known inhibitory concentrations (IC50) of this compound. Note that most available data is for the inhibition of EGFR phosphorylation, not direct cytotoxicity. Cytotoxic concentrations will likely be higher and must be determined empirically for each primary cell type.
| Cell Type | Target/Assay | IC50/Effective Concentration | Reference |
| Human Epidermoid Carcinoma (A431) | EGFR Autophosphorylation | 4.3 nM | [1] |
| Human Breast Cancer (MDA-MB-453) | Heregulin-induced Tyrosine Phosphorylation | 5.7 nM | [1][2] |
| Human Fibroblasts (HS-27) | EGF-mediated Tyrosine Phosphorylation | 1-6 nM | [2] |
| 3T3 cells expressing Her2 | Her2-induced Tyrosine Phosphorylation | ~100 nM | [2] |
| Primary Oral Keratinocytes | Inhibition of cell motility and proliferation | 40 nM | [3] |
| Primary Human Keratinocytes | Prevention of GM-CSF induction | 1 µM | [4] |
To minimize cytotoxicity, it is crucial to perform a dose-response and time-course experiment for your specific primary cell type.
Issue 2: Difficulty Distinguishing Between Cytotoxicity and Off-Target Effects
This compound is a selective EGFR inhibitor, but at higher concentrations, the risk of off-target effects increases. It is important to confirm that the observed cytotoxicity is due to the intended inhibition of the EGFR pathway.
This decision tree can help you troubleshoot unexpected cytotoxicity.
References
Technical Support Center: Troubleshooting PD168393 Inhibition of EGFR Phosphorylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using PD168393 to inhibit Epidermal Growth Factor Receptor (EGFR) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit EGFR?
This compound is a potent, selective, and cell-permeable inhibitor of EGFR and ErbB2 tyrosine kinases.[1] It functions as an irreversible inhibitor by covalently binding to a specific cysteine residue (Cys-773) within the ATP-binding pocket of the EGFR kinase domain.[2] This binding prevents ATP from accessing the kinase domain, thereby blocking the autophosphorylation of EGFR and inhibiting downstream signaling pathways.[2]
Q2: At what concentration should I use this compound to inhibit EGFR phosphorylation?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, it is a highly potent inhibitor with a reported IC₅₀ (half-maximal inhibitory concentration) for EGFR of approximately 0.70 nM.[1][2] For cell-based assays, concentrations in the low nanomolar range are typically sufficient to achieve complete inhibition of EGF-dependent receptor autophosphorylation.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system to minimize potential off-target effects.[3]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid and is soluble in DMSO. For example, it can be dissolved in DMSO at a concentration of 74 mg/mL (200.42 mM).[2] To maintain its stability, it is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability, where they can be stable for up to 3 months to a year.[2]
Q4: Can this compound have off-target effects?
While this compound is highly selective for EGFR and ErbB2, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations.[2][4][5] It is reported to be inactive against insulin, PDGF, and basic FGFR tyrosine kinases, as well as PKC.[2] However, using the lowest effective concentration is crucial to minimize the risk of off-target activities that could confound experimental results.[3]
Troubleshooting Guide: this compound Not Inhibiting EGFR Phosphorylation
If you are observing a lack of inhibition of EGFR phosphorylation in your experiments with this compound, consider the following potential causes and troubleshooting steps.
| Potential Problem | Possible Cause | Recommended Solution |
| Compound Inactivity | Improper storage leading to degradation. | Ensure this compound stock solutions are stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect concentration calculation or dilution error. | Double-check all calculations and ensure accurate pipetting. Perform a serial dilution to test a range of concentrations. | |
| Poor solubility in the final assay medium. | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation of the compound. When preparing working solutions, ensure the compound is fully dissolved.[2] | |
| Experimental Setup | Insufficient incubation time with this compound. | As an irreversible inhibitor, this compound requires time to bind covalently. Pre-incubate cells with this compound for a sufficient duration (e.g., 1-4 hours) before stimulating with EGF. |
| High cell density or confluency. | High cell numbers can lead to a higher concentration of the target protein (EGFR), potentially requiring a higher concentration of the inhibitor. Ensure consistent cell seeding density and confluency between experiments.[3] | |
| Cell line-specific issues (e.g., EGFR mutations). | Certain EGFR mutations can confer resistance to kinase inhibitors. Sequence the EGFR gene in your cell line to check for known resistance mutations (e.g., T790M).[3] Test the inhibitor in a well-characterized sensitive cell line as a positive control.[3] | |
| Constitutive downstream signaling. | The signaling pathway may be activated downstream of EGFR, bypassing the need for EGFR phosphorylation. Analyze the phosphorylation status of key downstream effectors like Akt and ERK to confirm pathway inhibition.[3] | |
| Assay and Detection | Issues with Western blotting. | Ensure efficient protein transfer, especially for a large protein like EGFR.[6] Use appropriate blocking buffers (e.g., 5% BSA in TBST for phosphoproteins) and optimize antibody concentrations.[7] Include appropriate positive and negative controls in your Western blot. |
| Problems with other detection methods (e.g., ELISA). | Confirm the specificity and sensitivity of your detection antibodies. Use a well-validated assay system and follow the manufacturer's protocol carefully.[8] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ for EGFR | 0.70 nM | [1][2] |
| IC₅₀ in A431 cells (EGF-dependent phosphorylation) | 4.3 nM | [1] |
| IC₅₀ in MDA-MB-453 cells (Heregulin-induced phosphorylation) | 5.7 nM | [1][2] |
| Solubility in DMSO | ~74 mg/mL (200.42 mM) | [2] |
Experimental Protocols
Protocol: Assessing EGFR Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431) in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-4 hours.
-
Stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total EGFR as a loading control.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
long-term storage and stability of PD168393 stock
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of the EGFR inhibitor, PD168393.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1] To maintain quality, it is also recommended to store it under desiccating conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] The compound is readily soluble in DMSO at concentrations as high as 200 mg/mL. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] this compound is insoluble in water and ethanol.[2][4]
Q3: How should I store this compound stock solutions?
For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] The storage temperature and duration will affect the stability of the stock solution. Please refer to the table below for a summary of storage recommendations.
Q4: Can I store my this compound stock solution at -20°C?
Yes, stock solutions in DMSO can be stored at -20°C, but for a shorter duration compared to -80°C. Stability at -20°C is reported to be for at least one month[1] and up to three months. For longer-term storage of over a month, -80°C is recommended.
Q5: Is this compound light-sensitive?
While not explicitly stated in all datasheets, it is good laboratory practice to protect all chemicals from light, and some suppliers recommend protecting this compound from light.
Troubleshooting Guide
Issue: My this compound powder won't fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent. Ensure you are using DMSO and not water or ethanol, in which this compound is insoluble.[2][4]
-
Possible Cause 2: Moisture in DMSO. The presence of water in your DMSO can significantly decrease the solubility of this compound.[1] Use fresh, anhydrous DMSO.
-
Possible Cause 3: Insufficient Solvent. Check that you are using a sufficient volume of DMSO for the amount of compound. The solubility is high (≥18.45 mg/mL), but it is still possible to oversaturate the solution.[2]
-
Troubleshooting Tip: To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate the solution for a short period.[2]
Issue: I am seeing precipitation in my stock solution after thawing.
-
Possible Cause 1: Repeated Freeze-Thaw Cycles. This is a common issue that can be avoided by preparing single-use aliquots of your stock solution.[1]
-
Possible Cause 2: Storage at -20°C for an extended period. If stored at -20°C for longer than the recommended one to three months, the compound may begin to come out of solution.[1]
-
Troubleshooting Tip: If you observe precipitation, try gently warming and vortexing the solution to redissolve the compound before use. However, for best results, it is recommended to use a fresh aliquot.
Quantitative Data Summary
| Parameter | Storage Condition | Stability/Solubility |
| Solid Form | -20°C | Up to 3 years[1] |
| Stock Solution | -80°C in DMSO | Up to 1 year[1] |
| -20°C in DMSO | 1 to 3 months[1] | |
| Solubility | In DMSO | ≥18.45 mg/mL to 200 mg/mL[2] |
| In Water | Insoluble[2][4] | |
| In Ethanol | Insoluble[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 369.22 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (1-3 months).[1]
-
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5] The following is an example protocol and may require optimization for your specific animal model.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
-
Procedure (for a 1 mL working solution):
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration.
-
Visualizations
This compound Mechanism of Action and EGFR Signaling Pathway
This compound is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][5] It acts by covalently binding to a specific cysteine residue (Cys-773) in the ATP-binding pocket of the EGFR catalytic domain.[1] This irreversible binding blocks the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways.[2][6] The inhibition of EGFR signaling affects multiple cellular processes, including proliferation, migration, and survival.[6] this compound is highly selective for EGFR and ErbB2 and does not significantly inhibit other protein kinases such as insulin receptor, PDGFR, FGFR, or PKC.[1][5]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for Cellular Assays
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: PD168393 Activity and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum concentration on the activity of PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective, cell-permeable, and irreversible inhibitor of EGFR (ErbB1) and ErbB2 tyrosine kinases.[1][2] It functions by covalently binding to a specific cysteine residue (Cys-773) in the ATP-binding pocket of the EGFR kinase domain.[1] This permanent binding blocks the receptor's ability to phosphorylate itself and downstream signaling molecules, thereby inhibiting pathways that lead to cell proliferation and survival.[1][3]
Q2: We are observing a higher IC50 value for this compound in our cell-based assays than reported in the literature. Why might this be happening?
A2: A common reason for an apparent decrease in inhibitor potency (i.e., a higher IC50 value) is the presence of serum in the cell culture medium. Serum contains numerous growth factors that can activate the EGFR pathway and parallel signaling cascades, effectively competing with the inhibitor.[4] Additionally, this compound may bind to proteins within the serum, reducing its free and active concentration.
Q3: How does serum interfere with the activity of EGFR inhibitors like this compound?
A3: There are two primary mechanisms of interference:
-
Pathway Reactivation: Serum is rich in growth factors (e.g., EGF) that activate EGFR and other receptor tyrosine kinases. This leads to a strong, sustained activation of downstream pro-survival pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway.[4] This flood of signaling can overwhelm the inhibitory effect of this compound, requiring a higher concentration of the drug to achieve the same level of inhibition.[4]
-
Serum Protein Binding: Small molecule inhibitors can bind to proteins in the serum, primarily albumin.[5] Only the unbound, or "free," fraction of the drug is available to enter the cell and interact with its target.[6] High protein binding reduces the effective concentration of this compound, leading to a rightward shift in the dose-response curve and a higher apparent IC50.
Q4: Should we perform our this compound experiments in the presence or absence of serum?
A4: The choice depends on the experimental question.
-
For determining the intrinsic potency (IC50) of the compound against its direct target in a cellular context, it is recommended to use low-serum (e.g., 0.5-2%) or serum-free conditions after an initial cell attachment period. This minimizes the confounding effects of growth factors and protein binding.
-
For experiments aiming to mimic a more physiological environment or to understand potential mechanisms of resistance, using a standard serum concentration (e.g., 5-10%) is more relevant. However, you must be aware that the observed IC50 will likely be higher.[4]
Q5: How can we confirm that serum is affecting our results?
A5: A straightforward way is to perform a dose-response experiment where you test the IC50 of this compound in parallel cultures with varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS). A systematic increase in the IC50 with higher serum concentrations would confirm the interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 Variability | Inconsistent serum concentration or lot-to-lot variability in serum. | Use the same lot of serum for all related experiments. Consider performing a titration of serum concentration to understand its impact. |
| This compound appears inactive | High serum concentration is masking the inhibitor's effect. | Reduce the serum concentration in your assay medium or perform the experiment in serum-free medium after allowing cells to attach.[7] |
| Downstream signaling (p-ERK, p-AKT) is not inhibited despite treatment | Serum growth factors are reactivating the pathway. | Serum-starve the cells for 4-24 hours before and during inhibitor treatment to reduce baseline pathway activation. Then, stimulate with a known concentration of EGF to assess inhibition.[8] |
| Results are not reproducible | Differences in cell confluency or health at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Perform assays at a consistent confluency. |
Quantitative Data Summary
Table 1: Impact of Human Serum on EGFR Inhibitor Activity (Erlotinib)
| Serum Concentration | Apparent IC50 (nM) | Fold Increase in IC50 |
| No Human Serum | ~150 - 300 | Baseline |
| With Human Serum | ~600 - 1500 | 2 to 5-fold |
Data is estimated from graphical representations in a study on Erlotinib and A431 cells.[4] The exact values can vary based on the specific donor serum and experimental conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Shift
This protocol determines the effect of serum concentration on the potency of this compound using a colorimetric cell viability assay (e.g., MTT or MTS).
-
Cell Seeding: Plate cells (e.g., A431) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in their standard growth medium (e.g., DMEM + 10% FBS) and allow them to attach overnight.[3][8]
-
Medium Exchange: Carefully remove the growth medium. Wash cells once with PBS. Add 100 µL of assay medium containing different percentages of FBS (e.g., 0.5%, 2%, 5%, 10%) to the respective wells.
-
Compound Treatment: Add serial dilutions of this compound to the wells for each serum condition. Include a vehicle control (e.g., DMSO) for each condition.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Viability Measurement: Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.[3]
-
Data Acquisition: If using MTT, solubilize the formazan crystals with DMSO.[3] Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Normalize the absorbance values to the vehicle control for each serum condition. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each serum concentration.
Protocol 2: Western Blot to Assess Pathway Reactivation
This protocol assesses the phosphorylation status of EGFR and downstream targets like ERK to investigate serum-mediated pathway reactivation.
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.[8]
-
Inhibitor Treatment: Treat the starved cells with this compound at a relevant concentration (e.g., 1x and 10x the basal IC50) or vehicle control for 2-4 hours.
-
Serum/Growth Factor Stimulation: To the inhibitor-treated wells, add either FBS to a final concentration of 10% or a specific growth factor like EGF (e.g., 50 ng/mL) for 15-30 minutes.[8]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-Actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[8] Analyze the band intensities to compare the levels of phosphorylation between conditions.
Visual Guides
Caption: EGFR signaling pathway and points of activation by serum and inhibition by this compound.
Caption: Experimental workflow for determining the impact of serum on this compound IC50.
Caption: Logical diagram illustrating how increased serum leads to a higher apparent IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways [mdpi.com]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Differential Epidermal Growth Factor Receptor Signaling Regulates Anchorage-Independent Growth by Modulation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating PD168393-Mediated EGFR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of PD168393, a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). We offer a comparative analysis of this compound against other well-established EGFR inhibitors, supported by quantitative data and detailed experimental protocols. This document is intended to equip researchers with the necessary tools to objectively assess this compound's performance in preclinical settings.
Mechanism of Action: this compound
This compound is a cell-permeable compound that specifically and irreversibly inhibits the tyrosine kinase activity of EGFR.[1] It functions by covalently binding to a cysteine residue (Cys-773) within the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways implicated in cell proliferation, survival, and migration.
Comparative Efficacy of EGFR Inhibitors
The potency of EGFR inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values of this compound and other prominent EGFR inhibitors across various cancer cell lines.
| Inhibitor | Generation | Mechanism | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | Preclinical | Irreversible | A431 (Epidermoid Carcinoma) | Wild-Type (overexpressed) | 0.7[1][2] |
| MDA-MB-453 (Breast Cancer) | - | 5.7[2] | |||
| HS-27 (Fibroblasts) | Wild-Type | 1-6[2] | |||
| Gefitinib | 1st | Reversible | H3255 (NSCLC) | L858R | 40[3] |
| PC-9 (NSCLC) | Exon 19 Del | ~37 | |||
| A549 (NSCLC) | Wild-Type | >10,000 | |||
| Erlotinib | 1st | Reversible | HCC827 (NSCLC) | Exon 19 Del | 7[4] |
| H3255 (NSCLC) | L858R | 12[4] | |||
| A549 (NSCLC) | Wild-Type | ~23,000[5] | |||
| Afatinib | 2nd | Irreversible | PC-9 (NSCLC) | Exon 19 Del | 0.8[4] |
| H3255 (NSCLC) | L858R | 0.3[4] | |||
| H1975 (NSCLC) | L858R/T790M | 57[4] | |||
| Osimertinib | 3rd | Irreversible | PC-9 (NSCLC) | Exon 19 Del | 12.92[6] |
| H1975 (NSCLC) | L858R/T790M | 11.44[6] | |||
| LoVo (Colon Cancer) | Wild-Type | 493.8[6] |
Experimental Protocols for Validation
To rigorously validate this compound-mediated EGFR inhibition, a combination of biochemical and cell-based assays is recommended. Here, we provide detailed protocols for three key experiments.
Western Blotting for EGFR Phosphorylation
Objective: To qualitatively and semi-quantitatively assess the inhibition of EGFR autophosphorylation, a direct marker of its activation.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total EGFR and its phosphorylated form (p-EGFR). A decrease in the p-EGFR/total EGFR ratio upon treatment with this compound indicates successful inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, a cell line with high EGFR expression) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activation.
-
Treat the cells with varying concentrations of this compound (and comparative inhibitors) for a predetermined time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation. Non-stimulated and vehicle-treated cells should be included as controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in formazan production correlates with a reduction in cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound and other EGFR inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
-
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
Principle: This assay quantifies the ability of EGFR to phosphorylate a specific substrate in the presence of ATP. The level of phosphorylation can be measured using various methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence. A decrease in substrate phosphorylation in the presence of this compound indicates direct inhibition of the kinase.
Protocol:
-
Reaction Setup:
-
In a microplate, combine purified recombinant EGFR enzyme, a specific peptide substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of this compound.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl₂.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods:
-
Radiometric Assay: Use ³²P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assay: Use a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.
-
Fluorescence Resonance Energy Transfer (FRET) Assay: Use a fluorescently labeled substrate that exhibits a change in FRET upon phosphorylation.
-
-
-
Data Analysis:
-
Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control.
-
Plot the dose-response curve to calculate the IC50 value of this compound for EGFR kinase activity.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, the experimental workflow for its validation, and a logical comparison of the inhibitors.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Workflow for Validating EGFR Inhibition.
Caption: Logical Comparison of EGFR Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of PD168393 and Gefitinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of two prominent EGFR inhibitors.
This guide provides a detailed comparison of PD168393 and gefitinib, two small molecule inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. While both compounds target EGFR, a key player in various cancers, they exhibit distinct mechanisms of action that translate to differences in their biological activity. This document summarizes key preclinical data to aid researchers in selecting the appropriate tool for their in vitro and in vivo studies.
At a Glance: Key Differences
| Feature | This compound | Gefitinib |
| Mechanism of Action | Irreversible Inhibitor | Reversible, ATP-Competitive Inhibitor |
| Binding Site | Covalently binds to Cys-773 in the ATP binding pocket of EGFR[1] | Reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain[2] |
| Target Selectivity | Potent inhibitor of EGFR and ErbB2. Inactive against insulin receptor, PDGFR, FGFR, and PKC.[1][3] | Selective for EGFR tyrosine kinase over other tyrosine kinases.[4] |
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency and in vivo anti-tumor activity of this compound and gefitinib from various preclinical studies. It is important to note that these values are collated from different sources and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| This compound | EGFR | 0.7 | [1][3] |
| MDA-MB-453 (Heregulin-induced Tyr phosphorylation) | 5.7 | [1] | |
| HS-27 (EGF-mediated Tyr phosphorylation) | 1-6 | [1] | |
| 3T3-Her2 (Her2-induced Tyr phosphorylation) | ~100 | [1] | |
| Gefitinib | NR6wtEGFR (Tyr1173 phosphorylation) | 37 | |
| NR6wtEGFR (Tyr992 phosphorylation) | 37 | ||
| NR6W (Tyr1173 phosphorylation) | 26 | ||
| NR6W (Tyr992 phosphorylation) | 57 | ||
| PC-9 (EGFR exon 19 deletion) | 77.26 | [5] | |
| H3255 (EGFR L858R mutation) | 3 | [6] | |
| A431 | 19,770 | [7] | |
| HCC827 (EGFR exon 19 deletion) | 13.06 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy in A431 Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| This compound | 58 mg/kg, once daily | Intraperitoneal | 115% (tumor regression) | |
| Gefitinib | 50 mg/kg | Not specified | Significant tumor growth inhibition | [8] |
Experimental Protocols
EGFR Kinase Assay (Continuous-Read Luminescent Assay)
This protocol is adapted from a generic method for measuring the inherent potency of compounds against EGFR kinase activity.[9][10][11][12]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (this compound or gefitinib) dissolved in DMSO
-
384-well white, non-binding surface microtiter plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 10X stocks of EGFR enzyme, ATP, and a suitable peptide substrate in kinase reaction buffer.
-
Serially dilute the test compounds in 50% DMSO.
-
Add 5 µL of the EGFR enzyme to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compounds or 50% DMSO (for control) to the wells and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.
-
Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring luminescence at λex360/λem485.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.
Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the effect of this compound or gefitinib on cancer cell line viability.[13][14][15][16]
Materials:
-
Cancer cell line of interest (e.g., A431)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or gefitinib in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo A431 Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound and gefitinib in a murine xenograft model.[8][17][18][19][20][21]
Materials:
-
A431 human epidermoid carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel (optional)
-
This compound and gefitinib formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture A431 cells to the exponential growth phase.
-
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, gefitinib, or a vehicle control to the respective groups according to the specified dosage and schedule (e.g., daily intraperitoneal injection for this compound).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is the primary target of both this compound and gefitinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.
Caption: EGFR signaling cascade and points of inhibition.
General Experimental Workflow for Inhibitor Comparison
This diagram outlines a typical workflow for comparing the efficacy of two inhibitors like this compound and gefitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine Kinase Inhibitors and Epidermal Growth Factor Receptor (EGFR) Mutations in Non-Small Cell Lung Cancer: To Test or Not to Test? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. promega.com.cn [promega.com.cn]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. Inhibition of epidermoid carcinoma A431 cell growth and angiogenesis in nude mice by early and late treatment with a novel dextran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of PD168393: A Comparative Kinase Profiling Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitor PD168393 against a relevant alternative, CI-1033 (Canertinib). By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this guide serves as a valuable resource for assessing the specificity and potential applications of this compound.
This compound is a potent, selective, and cell-permeable irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys-773) in the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[1] This high degree of specificity is crucial for its therapeutic potential, as off-target kinase inhibition can lead to undesirable side effects. To rigorously validate its specificity, this guide provides a comparative analysis of its kinase profile alongside CI-1033, a structurally related pan-ErbB inhibitor that was developed based on the chemical scaffold of this compound.[1]
Comparative Kinase Inhibition Profile
To provide a clear and objective comparison, the following table summarizes the inhibitory activity of this compound and its alternative, CI-1033, against their primary targets and a selection of other kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) where available, and as a percentage of control in a comprehensive kinase screen. Lower IC50 values and lower percentage of control indicate higher potency.
| Kinase Target | This compound | CI-1033 (Canertinib) |
| Primary Targets | ||
| EGFR (ErbB1) | 0.7 nM (IC50)[1][2] | 1.5 nM (IC50)[3], 7.4 nM (cellular IC50)[3] |
| ErbB2 (HER2) | ~100 nM (cellular IC50)[1] | 9.0 nM (IC50)[3] |
| ErbB4 (HER4) | Not widely reported | 10 nM (cellular IC50 for heregulin-stimulated phosphorylation)[3] |
| Selected Off-Targets | ||
| Insulin Receptor | Inactive[1][2] | Inactive[3] |
| PDGFR | Inactive[1][2] | Inactive[3] |
| FGFR | Inactive[1][2] | Inactive[3] |
| PKC | Inactive[1][2] | Inactive[3] |
| CDK1/2/4 | Not widely reported | Inactive[3] |
Note: The data presented is compiled from various sources and may have been generated using different experimental conditions. For a direct comparison, data from a comprehensive head-to-head kinase panel screen is ideal. The LINCS Data Portal provides KINOMEscan data for CI-1033, showing the percentage of kinase bound at a 10 µM concentration.[4] A similar comprehensive public dataset for this compound was not identified.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the validation of kinase inhibitor specificity.
Protocol for Kinase Selectivity Profiling (KINOMEscan®)
This protocol is based on the KINOMEscan® assay platform, a competition-based binding assay.[4][5][6][7]
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Materials:
-
DNA-tagged kinases (panel of choice)
-
Streptavidin-coated magnetic beads
-
Biotinylated small molecule ligands
-
Blocking buffer (e.g., SeaBlock, 1% BSA, 0.05% Tween 20, 1 mM DTT)
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
-
Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)
-
qPCR reagents
-
Polypropylene 384-well plates
Procedure:
-
Affinity Resin Preparation: Incubate streptavidin-coated magnetic beads with biotinylated small molecule ligands for 30 minutes at room temperature. Block the beads with excess biotin and wash with blocking buffer.
-
Binding Reaction: In a 384-well plate, combine the DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations for IC50 determination or a single high concentration for screening) in binding buffer. The final DMSO concentration should be kept constant (e.g., 0.9%).
-
Incubation: Incubate the plate at room temperature with shaking for 1 hour.
-
Washing: Wash the affinity beads with wash buffer to remove unbound components.
-
Elution: Resuspend the beads in elution buffer containing a non-biotinylated affinity ligand to elute the bound kinase. Incubate at room temperature with shaking for 30 minutes.
-
Quantification: Measure the concentration of the eluted DNA-tagged kinase using qPCR.
-
Data Analysis: Results are typically reported as "percent of control," where the control is the signal from a DMSO-only reaction. A lower percentage indicates stronger inhibition of binding. For IC50 determination, plot the percent of control against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Protocol for Irreversible Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for assessing both the reversible and irreversible effects of covalent inhibitors.[8][9][10]
Objective: To determine the IC50 of an irreversible kinase inhibitor by measuring kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence is proportional to the ADP concentration and thus to the kinase activity. For irreversible inhibitors, the IC50 is time-dependent, so a pre-incubation step is crucial.
Materials:
-
Kinase of interest (e.g., EGFR, ErbB2)
-
Substrate for the kinase
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
Procedure:
-
Pre-incubation (Inhibitor and Kinase): In a multi-well plate, add the kinase and the test compound at various concentrations in the kinase reaction buffer. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Kinase Reaction Initiation: Start the kinase reaction by adding the substrate and ATP to the wells. Incubate for a specific duration (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and generates a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. It is important to note the pre-incubation time when reporting the IC50 for an irreversible inhibitor.
Signaling Pathway and Experimental Workflow Visualization
To better illustrate the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: EGFR/HER2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. chayon.co.kr [chayon.co.kr]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
A Comparative Analysis of PD168393 and Other Irreversible EGFR Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of PD168393 and other prominent irreversible epidermal growth factor receptor (EGFR) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of their performance, supported by experimental data and protocols.
Introduction to Irreversible EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a key transmembrane protein that regulates critical cellular processes, including growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a well-established driver in the development and progression of various cancers. Irreversible EGFR inhibitors represent a class of targeted therapies that covalently bind to the EGFR kinase domain, leading to sustained inhibition of its activity. This guide focuses on this compound, a potent and selective irreversible EGFR inhibitor, and compares its profile with other notable irreversible inhibitors such as Canertinib (CI-1033), Dacomitinib, Neratinib, and Osimertinib.
Mechanism of Action
This compound is a potent, cell-permeable, and irreversible inhibitor of EGFR tyrosine kinase.[2][3][4] It exerts its inhibitory effect by selectively and irreversibly alkylating a specific cysteine residue (Cys-773) within the ATP-binding pocket of the EGFR kinase domain.[2][5] This covalent modification leads to a prolonged suppression of EGFR autophosphorylation, even after the removal of the compound from the extracellular environment.[2] this compound has demonstrated high selectivity for EGFR and is largely inactive against other protein kinases such as insulin receptor, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and protein kinase C (PKC).[2][3][5]
Comparative Performance Data
The following table summarizes the in vitro potency of this compound and other selected irreversible EGFR inhibitors against EGFR and other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target | IC50 (nM) | Additional Information |
| This compound | EGFR | 0.70 [2][3][5] | Irreversibly alkylates Cys-773.[2][5] Inactive against Insulin Receptor, PDGFR, FGFR, and PKC.[2][3][5] |
| HER2 (ErbB2) | ~100[2] | Potent inhibition of Her2-induced tyrosine phosphorylation.[2] | |
| Canertinib (CI-1033) | EGFR | 1.5[6], 0.8[7][8][9], 7.4 (cellular)[10] | Pan-ErbB inhibitor.[6] |
| HER2 (ErbB2) | 9.0[6], 19[7][8][9], 9 (cellular)[10] | ||
| ErbB4 | 7[7][8] | ||
| Dacomitinib | EGFR | - | IC50 values in NSCLC cell lines with exon 19 deletion or L858R mutations were ~4–12 times lower than with gefitinib.[11] |
| HER2, HER4 | - | Irreversible inhibitor of HER1/EGFR, HER2, and HER4.[11] | |
| Neratinib | EGFR | 92[1][12][13][14] | Orally available.[1][13] |
| HER2 (ErbB2) | 59[1][12][13][14] | Also inhibits MST1 (IC50 = 37.7 nM).[12] | |
| Osimertinib (AZD9291) | EGFR (Exon 19 del) | 12.92[15] | Mutant-selective EGFR inhibitor.[15] |
| EGFR (L858R/T790M) | 11.44[15], 1[16] | Overcomes T790M-mediated resistance.[16] | |
| EGFR (WT) | 493.8[15] | ||
| EGFR (L858R) | 12[16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the enzymatic activity of EGFR in the presence of an inhibitor to determine its IC50 value.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)[17]
-
ATP solution
-
Peptide substrate specific for EGFR[17]
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit or similar detection system[18][19][20]
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR and peptide substrate in kinase reaction buffer to the desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[20]
-
Reaction Setup: To each well of a 96-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor solution.
-
Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[18]
-
Stop Reaction and Detect Signal: Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process of depleting remaining ATP and then converting ADP to a detectable signal (e.g., luminescence).[18]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of EGFR activity.
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Materials:
-
Cancer cell line with known EGFR status (e.g., A549, PC-9)[21]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)[21]
-
Test inhibitors dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[21][22]
-
Solubilization solution (for MTT assay, e.g., DMSO)[22]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.[21]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[21]
-
Add Reagent:
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.[21][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's effect on EGFR activity within the cell.
Materials:
-
Cancer cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[23]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)[24]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-actin)[25]
-
HRP-conjugated secondary antibodies[23]
-
Chemiluminescent substrate (ECL)[23]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specific duration, then lyse the cells on ice.[23]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[23]
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[23]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of EGFR, followed by incubation with an HRP-conjugated secondary antibody.[23]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[23]
-
Analysis: Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and a loading control (e.g., actin). A decrease in the phospho-EGFR/total-EGFR ratio indicates inhibition of EGFR activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Canertinib - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Neratinib | EGFR | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com.cn [promega.com.cn]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of PD168393 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of PD168393, an irreversible epidermal growth factor receptor (EGFR) inhibitor, when used in combination with other therapeutic agents. The information presented herein is supported by experimental data from preclinical studies, offering insights into potential combination therapies for various cancers. Detailed experimental protocols for key assays are also provided to facilitate the design and execution of similar studies.
I. Overview of this compound
This compound is a potent and specific irreversible inhibitor of EGFR tyrosine kinase. By covalently binding to a cysteine residue in the ATP-binding pocket of EGFR, it effectively blocks downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and metastasis. While this compound has shown promise as a monotherapy, its true potential may lie in combination with other anticancer drugs to enhance efficacy and overcome resistance mechanisms.
II. Synergistic Combinations of this compound with Other Drugs
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound in combination with other drugs. The primary method for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effect of this compound and Paclitaxel in Androgen-Independent Prostate Cancer (AIPC)
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Key Findings |
| DU145 | This compound + Paclitaxel | This compound: ~5 µM; Paclitaxel: ~10 nM | Not explicitly stated, but significant potentiation of cytotoxicity observed. | < 1 (Synergistic) | This compound significantly enhanced paclitaxel-induced apoptosis, DNA fragmentation, and activation of caspase-3. The combination also led to the upregulation of Bad and induction of p53 and p21.[1] |
Table 2: Synergistic Effects of Other EGFR Inhibitors (as a proxy for this compound) with Chemotherapeutic Agents
Given the limited direct data on this compound with a wide range of drugs, data from other EGFR inhibitors like gefitinib are presented to suggest potential synergistic combinations.
| Cancer Type | EGFR Inhibitor | Combination Drug | Cell Line(s) | Combination Index (CI) | Key Findings |
| Soft Tissue Sarcoma | Gefitinib | Doxorubicin | HT1080 | Synergistic (in vivo) | Markedly synergistic anti-sarcoma effects observed in a xenograft model.[2][3] |
| Breast Cancer (ER+ and TNBC) | EGFR Inhibitor | Doxorubicin | MCF-7, MDA-MB-231 | Synergistic | The combination significantly reduced the IC50 of doxorubicin and induced apoptosis.[4][5] |
| Non-Small Cell Lung Cancer (NSCLC) with acquired resistance | Gefitinib | Genistein | H1975 (T790M mutation) | Synergistic | Genistein enhanced the antitumor effects of gefitinib by further inhibiting p-EGFR, p-Akt, and p-mTOR.[6] |
| Mesothelioma | Gefitinib | Rofecoxib | Ist-Mes-2 | Synergistic | The combination led to down-regulation of COX-2, EGFR, p-EGFR and up-regulation of p21 and p27.[7] |
III. Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of drug synergy are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or the combination of both for 24-72 hours. Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the drugs as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Assessment of Long-Term Survival: Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the drugs for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess the effect of drug treatments on their expression and phosphorylation status.
Protocol:
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synergy Assessment
Caption: A typical workflow for assessing drug synergy in vitro.
Logical Relationship of Drug Interaction
Caption: Logical flow for determining drug interaction based on the Combination Index.
V. Conclusion
The preclinical data strongly suggest that combining the EGFR inhibitor this compound with other chemotherapeutic agents can lead to synergistic antitumor effects. The potentiation of paclitaxel's efficacy in androgen-independent prostate cancer provides a compelling rationale for further investigation. Moreover, the synergistic interactions observed with other EGFR inhibitors in combination with various anticancer drugs across different cancer types highlight the broad potential of this therapeutic strategy. The provided experimental protocols and visualizations serve as a valuable resource for researchers aiming to explore and validate novel combination therapies involving this compound, ultimately paving the way for more effective cancer treatments.
References
- 1. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Frontiers | Inhibitors of pan-PI3K Signaling Synergize with BRAF or MEK Inhibitors to Prevent BRAF-Mutant Melanoma Cell Growth [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.colorado.edu [scholar.colorado.edu]
cross-reactivity of PD168393 with other ErbB family members
An In-depth Comparison of PD168393 Cross-Reactivity with ErbB Family Members
This compound is a potent, cell-permeable, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, also known as the ErbB family.[1][2] This guide provides a detailed comparison of the cross-reactivity of this compound with the different members of the ErbB family, supported by experimental data. The ErbB family, comprising four members—EGFR (ErbB1), HER2/neu (ErbB2), Her3 (ErbB3), and Her4 (ErbB4)—are key regulators of cell growth, proliferation, and differentiation.[3] Their overexpression has been implicated in numerous human cancers.[2]
Inhibitory Profile of this compound against ErbB Family Members
This compound demonstrates potent inhibitory activity against EGFR (ErbB1) and also exhibits cross-reactivity with other ErbB family members, particularly ErbB2.[1][4] It functions as an irreversible inhibitor by covalently modifying a cysteine residue within the ATP-binding pocket of the kinase domain.[2][5] This covalent binding leads to a sustained suppression of kinase activity.[4]
Quantitative Analysis of Cross-Reactivity
The inhibitory potency of this compound against different ErbB family members is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values from various experimental settings.
| Target Receptor | Cell Line / Assay Conditions | IC50 Value | Reference |
| EGFR (ErbB1) | EGF Receptor Kinase Assay | 0.7 nM | [1] |
| EGF-dependent receptor autophosphorylation in A431 cells | Suppressed continuously | [4][6] | |
| EGF-mediated tyrosine phosphorylation in HS-27 human fibroblasts | 1-6 nM | [4][6] | |
| HER2 (ErbB2) | Her2-induced tyrosine phosphorylation in 3T3-Her2 cells | ~100 nM | [4][6] |
| ErbB Family | Heregulin-induced tyrosine phosphorylation in MDA-MB-453 cells | 5.7 nM | [4][6] |
Note: The MDA-MB-453 cell line expresses ErbB2, ErbB3, and ErbB4, and heregulin is a ligand for ErbB3 and ErbB4. The potent inhibition in these cells suggests activity against the signaling mediated by these receptors.
This compound has been shown to be highly selective for the ErbB family, with no significant activity reported against other tyrosine kinases such as the insulin receptor, PDGF receptor, or FGF receptor, nor against protein kinase C (PKC).[1][6]
Experimental Methodologies
The determination of the inhibitory activity of this compound against ErbB family members typically involves in vitro kinase assays and cell-based autophosphorylation assays.
In Vitro Kinase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation : Recombinant human ErbB kinase domains are purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Inhibitor Preparation : this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
-
Kinase Reaction : The ErbB kinase, the substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are incubated in a reaction buffer in the presence of varying concentrations of this compound.
-
Quantification of Inhibition : The amount of phosphorylated substrate is measured. In the case of radiolabeled ATP, this is often done by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Determination : The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated as the concentration of this compound that results in a 50% reduction in kinase activity.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the ErbB signaling pathway and a typical experimental workflow.
Caption: ErbB signaling pathway and this compound inhibition point.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a potent, irreversible inhibitor of EGFR (ErbB1) and also demonstrates significant cross-reactivity with other ErbB family members, most notably ErbB2. While its highest potency is against EGFR, the low nanomolar to sub-micromolar inhibition of other family members classifies it as a pan-ErbB inhibitor in many contexts. This broad-spectrum activity against the ErbB family makes it a valuable tool for studying the roles of these receptors in cancer biology and a reference compound in the development of more selective or pan-ErbB targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A liquid chromatography mass spectrometry assay for determination of this compound, a specific and irreversible inhibitor of erbB membrane tyrosine kinases, in rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. selleckchem.com [selleckchem.com]
Validating the Anti-Proliferative Effect of PD168393 with the MTT Assay: A Comparative Guide
This guide provides a comprehensive overview of validating the anti-proliferative effects of PD168393, an irreversible epidermal growth factor receptor (EGFR) inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is intended for researchers, scientists, and drug development professionals, offering a comparison with other EGFR inhibitors and detailed experimental protocols.
Understanding this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] It functions by irreversibly binding to the ATP binding pocket of the EGFR, specifically by alkylating a cysteine residue (Cys-773).[2] This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.[3] The inhibition of EGFR autophosphorylation by this compound has been demonstrated in various cell lines, including A431 and DU145.[2][4] Notably, this compound is highly selective for EGFR and ErbB2, showing little to no activity against other kinases such as insulin receptor, PDGFR, FGFR, and PKC.[1][2]
The MTT Assay for Measuring Cell Proliferation
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] The assay's principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6][7] This reduction is primarily carried out by mitochondrial dehydrogenases.[5][7] The resulting insoluble formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps to evaluate the anti-proliferative effect of this compound on a chosen cancer cell line known to overexpress EGFR (e.g., A431 or DU145).
Materials:
-
This compound
-
Target cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in the wells with viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the control wells (untreated or vehicle-treated cells).
-
Plot a dose-response curve (cell viability vs. This compound concentration) to determine the IC50 value (the concentration of the drug that inhibits 50% of cell proliferation).
-
Data Presentation: Anti-proliferative Effect of this compound
The following table summarizes hypothetical data from an MTT assay evaluating the effect of this compound on A431 cells after 48 hours of treatment.
| This compound Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.07 | 94.4 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 10 | 0.42 ± 0.03 | 33.6 |
| 100 | 0.15 ± 0.02 | 12.0 |
| 1000 | 0.08 ± 0.01 | 6.4 |
Comparison with Other EGFR Inhibitors
This compound belongs to the family of quinazoline-derived EGFR inhibitors. Its irreversible binding mechanism distinguishes it from some first-generation reversible inhibitors.
| Inhibitor | Generation | Mechanism of Action | Key Characteristics |
| This compound | Second | Irreversible covalent binder | Potent and highly selective for EGFR/ErbB2.[1] |
| Gefitinib | First | Reversible ATP-competitive | Generally well-tolerated but can be affected by resistance mutations.[10] |
| Erlotinib | First | Reversible ATP-competitive | Similar to Gefitinib, used in the treatment of NSCLC.[10][11] |
| Lapatinib | First | Reversible ATP-competitive | Dual inhibitor of EGFR and HER2.[12] |
| Afatinib | Second | Irreversible covalent binder | Pan-ErbB inhibitor, active against some resistance mutations.[10] |
| Osimertinib | Third | Irreversible covalent binder | Designed to be effective against the T790M resistance mutation.[10] |
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT assay.
Caption: Logical flow from EGFR inhibition to MTT assay result.
Conclusion
The MTT assay is a reliable and straightforward method for quantifying the anti-proliferative effects of EGFR inhibitors like this compound.[13] By following a standardized protocol, researchers can obtain reproducible data to determine the potency (IC50) of the compound. The irreversible binding mechanism of this compound offers a distinct advantage in sustained inhibition of EGFR signaling, which translates to a measurable decrease in cell viability in the MTT assay. This guide provides the necessary framework for conducting these experiments and comparing the efficacy of this compound with other clinically relevant EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of PD168393 and Lapatinib
In the landscape of targeted cancer therapy, both PD168393 and lapatinib have emerged as significant inhibitors of the ErbB family of receptor tyrosine kinases, which are pivotal in the pathogenesis of various cancers. This guide provides a comparative overview of the in vivo efficacy of this compound and lapatinib, supported by experimental data, to assist researchers and drug development professionals in their understanding of these two compounds. It is important to note that to date, no head-to-head in vivo studies directly comparing the efficacy of this compound and lapatinib have been identified in the public domain. Therefore, this comparison is based on data from separate preclinical studies.
Mechanism of Action
This compound is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It forms a covalent bond with a specific cysteine residue (Cys-773) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor autophosphorylation.[1] this compound also demonstrates inhibitory activity against ErbB2 (HER2).[2]
Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[3][4] By binding to the intracellular ATP-binding pocket of these receptors, lapatinib prevents their phosphorylation and subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4][5][6] This blockade ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis.[6]
In Vivo Efficacy Data
The following table summarizes the in vivo efficacy data for this compound and lapatinib from various preclinical studies.
| Compound | Cancer Model | Cell Line | Animal Model | Dosage and Administration | Key Efficacy Endpoint | Reference |
| This compound | Epidermoid Carcinoma | A431 | Nude Mice | 58 mg/kg/day, intraperitoneal injection | 115% tumor growth inhibition | [1][2] |
| Lapatinib | Pancreatic Cancer | Various | Nude Mice | 30 mg/kg, 5 times/week, oral | 42.3–72.7% reduction in tumor volume | [7] |
| Lapatinib | Breast Cancer | BT474 | Nude Mice | 80 mg/kg, every other day, intraperitoneal injection | Attenuated tumor growth | [8] |
| Lapatinib | Gastric Cancer | NCI-N87 | Nude Mice | 100 mg/kg, daily, oral gavage | Inhibition of tumor growth | [9] |
| Lapatinib | Breast Cancer | SUM149 (EGFR+) | Nude Mice | 100 mg/kg, twice daily | Full inhibition of EGFR phosphorylation | [3] |
| Lapatinib | Breast Cancer | BT474 | SCID Mice | 100 mg/kg, twice daily or 200 mg/kg, daily, oral | Effective in treating HER2+ xenografts | [10] |
Experimental Protocols
This compound In Vivo Efficacy Study in an A431 Xenograft Model
This protocol is based on a study demonstrating the in vivo activity of this compound.[1][2]
-
Animal Model: Athymic nude mice are used for this study.
-
Cell Line and Tumor Implantation: A431 human epidermoid carcinoma cells, which overexpress EGFR, are cultured and harvested. A suspension of A431 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[11]
-
Treatment Initiation: Treatment begins when the tumors reach a predetermined size (e.g., approximately 100-200 mm³).
-
Drug Administration: this compound is administered via intraperitoneal injection at a dose of 58 mg/kg. The treatment is given once daily on a schedule of days 10-14, 17-21, and 24-28 post-tumor implantation.[2]
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated group to a vehicle-treated control group.
Lapatinib In Vivo Efficacy Study in a BT474 Xenograft Model
The following is a representative protocol for evaluating the in vivo efficacy of lapatinib in a HER2-positive breast cancer model.[8][10]
-
Animal Model: Female severe combined immunodeficient (SCID) or nude mice are utilized.
-
Cell Line and Tumor Implantation: BT474 human breast carcinoma cells, which overexpress HER2, are subcutaneously implanted into the mice.
-
Tumor Growth Monitoring: Tumors are measured with calipers twice weekly, and tumor volume is calculated.
-
Treatment Initiation: When tumors reach a mean volume of approximately 200 mm³, the mice are randomized into treatment and control groups.[10]
-
Drug Administration: Lapatinib is formulated in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.1% Tween-80 and administered orally by gavage. A common dosing regimen is 100 mg/kg twice daily.[10]
-
Efficacy Evaluation: The antitumor activity is evaluated by measuring tumor growth delay, with tumor regression being a key indicator of efficacy.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of PD168393: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of PD168393, a potent and irreversible epidermal growth factor receptor (EGFR) inhibitor.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profile of related quinazoline compounds, this compound should be handled with a high degree of caution. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: When handling the compound as a powder outside of a chemical fume hood or if there is a risk of aerosolization, a certified respirator is necessary.
II. Waste Collection and Storage
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes unused compound, contaminated labware, personal protective equipment, and spill cleanup materials.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is crucial to avoid mixing with strong oxidizing agents, acids, or bases.[1]
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents as "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from any incompatible materials.
III. Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and eliminate any potential ignition sources.
-
Ventilate: Ensure the area is well-ventilated. If possible and safe to do so, perform the cleanup within a chemical fume hood.[1]
-
Containment:
-
Solid Spills: Carefully sweep or vacuum the material, taking precautions to avoid generating dust.
-
Liquid Spills (Solutions): Use an inert absorbent material to contain the spill.
-
-
Collection: Place all contaminated materials, including absorbents and cleaning supplies, into a clearly labeled and sealed container designated for hazardous waste disposal.[1]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by a wash with soap and water.
IV. Disposal Procedure
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Provide the disposal company with all available information regarding the compound, including its name, quantity, and any known hazards.
-
Preferred Method: Incineration in a permitted hazardous waste incinerator is the recommended method of disposal for this type of chemical waste.[1] Landfill disposal is not a suitable option.[1]
Quantitative Data Summary
| Property | Value | Source |
| Storage Class Code | 11 - Combustible Solids | Sigma-Aldrich |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | Sigma-Aldrich |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the handling procedures in a research setting provide insight into safe practices. For instance, when preparing stock solutions, it is recommended to aliquot and freeze them at -20°C to maintain stability. Such practices minimize the volume of waste generated and reduce the frequency of handling the solid compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
